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Fluorinated Pyrazole Amine Building Blocks: A Technical Guide for Advanced Medicinal Chemistry

< Introduction: The Strategic Imperative for Fluorinated Pyrazole Amines in Drug Discovery In the landscape of modern medicinal chemistry, the relentless pursuit of novel therapeutics with superior efficacy, selectivity,...

Author: BenchChem Technical Support Team. Date: February 2026

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Introduction: The Strategic Imperative for Fluorinated Pyrazole Amines in Drug Discovery

In the landscape of modern medicinal chemistry, the relentless pursuit of novel therapeutics with superior efficacy, selectivity, and pharmacokinetic profiles demands a sophisticated and strategic approach to molecular design. Building blocks—structurally diverse, readily functionalized chemical motifs—are the foundational elements of this endeavor. Among the vast arsenal available to the drug hunter, fluorinated pyrazole amine scaffolds have emerged as a class of exceptional value.[1][2][3][4] Their increasing prevalence in both clinical candidates and approved drugs is not coincidental but rather a direct consequence of the powerful synergy between the pyrazole core, the strategic incorporation of fluorine, and the versatile amine functional group.

This technical guide provides an in-depth exploration of fluorinated pyrazole amine building blocks. Moving beyond a simple catalog of structures, we will dissect the fundamental principles that make these scaffolds so potent, detail robust synthetic methodologies, and illustrate their application through relevant case studies. This document is intended for medicinal chemists, process chemists, and drug discovery scientists seeking to leverage these privileged structures to accelerate their research programs.

Chapter 1: The Pillars of Privilege - Deconstructing the Core Components

The remarkable utility of fluorinated pyrazole amines stems from the unique and complementary properties of their constituent parts. Understanding these individual contributions is key to rationally designing next-generation therapeutics.

The Pyrazole Nucleus: A Versatile Heterocyclic Hub

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[5][6][7] Its value lies in its multifaceted nature:

  • Structural Mimicry and Bioisosterism: The pyrazole moiety can act as a bioisostere for other aromatic or heterocyclic rings, and even amide bonds, allowing chemists to explore new chemical space while retaining key binding interactions.[8][9][10][11][12] This replacement can lead to improved physicochemical properties such as solubility and lipophilicity.[9]

  • Hydrogen Bonding Capabilities: The pyrazole ring possesses both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (pyridine-like nitrogen), enabling it to form critical interactions within a protein's active site.[13]

  • Metabolic Stability: The aromatic nature of the pyrazole ring often imparts significant metabolic stability, a crucial attribute for any drug candidate.[9]

  • Synthetic Tractability: The pyrazole ring can be synthesized and functionalized through a variety of well-established chemical transformations, making it an attractive and accessible scaffold.[13][14]

A multitude of approved drugs, such as the anti-inflammatory celecoxib and the anticoagulant apixaban, feature a pyrazole core, attesting to its privileged status in drug design.[6]

The Fluorine Factor: A Subtle Game-Changer

The introduction of fluorine into organic molecules is a powerful and widely used strategy in medicinal chemistry.[15][16][17] Despite its minimal steric footprint (van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å), fluorine's extreme electronegativity imparts profound effects on a molecule's properties.[15]

  • Metabolic Shielding: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond.[15] Replacing a hydrogen atom at a metabolically vulnerable position with fluorine can effectively block oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[15][18][19][20]

  • Modulation of Basicity (pKa): The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby amine groups.[15][21][22][23][24] This fine-tuning of basicity is critical for optimizing a compound's solubility, cell permeability, and off-target activity (e.g., hERG inhibition).

  • Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, which can lead to a significant increase in binding affinity and potency.[15][16][18]

  • Lipophilicity and Permeability: Fluorination generally increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes.[16][18][25] This property must be carefully balanced to avoid issues with solubility and promiscuous binding.

The Amine Handle: The Gateway to Diversity

The amine group serves as a crucial functional handle, providing a versatile point for diversification and property modulation. It allows for the straightforward introduction of a wide array of substituents through well-established reactions like amidation, reductive amination, and sulfonylation. This enables chemists to:

  • Explore Structure-Activity Relationships (SAR): Rapidly generate libraries of analogs to probe the steric and electronic requirements of the target's binding pocket.

  • Fine-Tune Physicochemical Properties: Introduce groups that modulate solubility, lipophilicity, and plasma protein binding.

  • Introduce Pharmacophoric Elements: Attach specific functional groups known to interact with the target protein.

Chapter 2: Synthetic Strategies for Assembling Fluorinated Pyrazole Amine Building Blocks

The efficient and regioselective synthesis of these building blocks is paramount for their successful application in drug discovery programs. Several robust strategies have been developed, often centered around the Knorr pyrazole synthesis and its variations.

The Knorr Pyrazole Synthesis: A Cornerstone Reaction

The most common and versatile method for constructing the pyrazole ring is the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine derivative.[26][27][28] To generate fluorinated pyrazole amines, this can be approached in a few ways:

  • Starting with a Fluorinated 1,3-Dicarbonyl: Reacting a fluorinated diketone, such as 4,4,4-trifluoro-1-phenyl-1,3-butanedione, with a suitably substituted hydrazine.

  • Using a Fluorinated Hydrazine: While less common, fluorinated hydrazines can be used to introduce the fluorine moiety.[29]

The amine functionality can be incorporated either in the starting materials or installed on the pyrazole core in a subsequent step. A common approach involves using a nitro-substituted aryl hydrazine, which can be readily reduced to the corresponding amine after pyrazole formation.

General Synthetic Workflow

The logical flow for constructing a diverse set of fluorinated pyrazole amines often follows a convergent approach, allowing for maximal diversity from a few key intermediates.

G A Fluorinated 1,3-Dicarbonyl (e.g., Trifluoroacetylacetone) C Knorr Pyrazole Synthesis (Cyclocondensation) A->C B Substituted Hydrazine (e.g., 4-Nitrophenylhydrazine) B->C D Nitro-Substituted Fluorinated Pyrazole C->D E Reduction (e.g., SnCl2, H2/Pd-C) D->E F Fluorinated Pyrazole Amine Core E->F G Functionalization (Amidation, Reductive Amination, etc.) F->G H Diverse Library of Final Compounds G->H

Caption: General workflow for the synthesis of fluorinated pyrazole amine derivatives.

Detailed Experimental Protocol: Synthesis of 4-(5-Aryl-3-(trifluoromethyl)-1H-pyrazol-1-yl)aniline

This protocol details a reliable, two-step synthesis of a core fluorinated pyrazole amine building block, exemplified by the synthesis of the precursor to Celecoxib.[26][27][28][30]

Step 1: Knorr Cyclocondensation to form 1-(4-Nitrophenyl)-5-aryl-3-(trifluoromethyl)-1H-pyrazole

  • Reagents & Equipment:

    • 4,4,4-Trifluoro-1-aryl-1,3-butanedione (1.0 eq)

    • 4-Nitrophenylhydrazine hydrochloride (1.1 eq)

    • Ethanol (or other suitable protic solvent)

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

  • Procedure:

    • To a round-bottom flask, add the 4,4,4-trifluoro-1-aryl-1,3-butanedione and ethanol. Stir until fully dissolved.

    • Add 4-nitrophenylhydrazine hydrochloride to the solution.

    • Heat the reaction mixture to reflux (typically ~80 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, allow the mixture to cool to room temperature. The product often precipitates out of solution.

    • Collect the solid product by vacuum filtration, washing with cold ethanol.

    • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Step 2: Reduction of the Nitro Group to form the Amine

  • Reagents & Equipment:

    • 1-(4-Nitrophenyl)-5-aryl-3-(trifluoromethyl)-1H-pyrazole (1.0 eq)

    • Tin(II) chloride dihydrate (SnCl₂, 3-5 eq)

    • Concentrated Hydrochloric Acid (HCl)

    • Ethyl acetate

    • Saturated sodium bicarbonate solution

    • Round-bottom flask

    • Magnetic stirrer

  • Procedure:

    • Suspend the nitro-pyrazole intermediate in ethyl acetate in a round-bottom flask.

    • Add tin(II) chloride dihydrate and concentrated HCl.

    • Stir the mixture vigorously at room temperature. The reaction is typically complete within 2-4 hours (monitor by TLC or LC-MS).

    • Once the starting material is consumed, carefully neutralize the reaction by the slow addition of a saturated sodium bicarbonate solution until the pH is ~8-9. Caution: This is an exothermic process and will generate gas.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The resulting crude amine can be purified by column chromatography to yield the desired fluorinated pyrazole amine building block.

Alternative Synthetic Approaches

While the Knorr synthesis is a workhorse, other methods are also employed:

  • [3+2] Cycloadditions: Reactions involving nitrile imines and appropriate dipolarophiles can provide access to highly functionalized trifluoromethylpyrazoles.[31][32][33][34]

  • Direct Amination: In some cases, direct amination of a pre-formed pyrazole ring is possible, although regioselectivity can be a challenge.[35][36][37]

  • Direct Fluorination: Electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI) can be used to install fluorine directly onto a pyrazole ring, though this is often less regioselective than building the ring from fluorinated precursors.[38]

Chapter 3: Physicochemical Properties and Characterization

The successful application of these building blocks relies on a thorough understanding of their properties and rigorous quality control.

Impact of Fluorination on Key Physicochemical Parameters

The strategic placement of fluorine atoms or trifluoromethyl (CF₃) groups has a predictable, albeit context-dependent, effect on molecular properties.

PropertyEffect of FluorinationRationale / Causality
pKa of Amine Decrease The strong inductive electron-withdrawing effect of fluorine pulls electron density away from the nitrogen, making its lone pair less available to accept a proton.[21][22][24]
LogP / Lipophilicity Increase The C-F bond is more lipophilic than the C-H bond. A single fluorine substitution can increase LogP by ~0.2-0.5 units.[18]
Metabolic Stability Increase The high bond energy of the C-F bond makes it resistant to cleavage by metabolic enzymes like Cytochrome P450s.[15][19][20]
Dipole Moment Increase The high electronegativity of fluorine creates a strong bond dipole, which can alter intermolecular interactions and crystal packing.
Aqueous Solubility Variable Can decrease due to increased lipophilicity, but can also increase if fluorine substitution prevents the formation of insoluble metabolites.
Analytical Characterization

Rigorous characterization is essential to confirm the structure and purity of the synthesized building blocks.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Provides information on the proton environment, confirming the overall structure and substitution pattern.

    • ¹³C NMR: Confirms the carbon skeleton. The C-F coupling constants can be diagnostic.

    • ¹⁹F NMR: This is a critical technique for fluorinated compounds. It directly observes the fluorine atoms, confirming their presence and chemical environment. It is also highly sensitive for purity assessment.[26][27][28]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound and intermediates.

Chapter 4: Applications in Drug Discovery - A Case Study

The true value of these building blocks is realized in their application to solve complex challenges in drug discovery. The development of selective COX-2 inhibitors, such as Celecoxib, serves as a classic example.

Case Study: Celecoxib and the Role of the Trifluoromethylpyrazole Moiety

Celecoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[30] Its structure features a central 1,5-diarylpyrazole core. The 3-position of the pyrazole is substituted with a trifluoromethyl (CF₃) group.

G cluster_0 Celecoxib cluster_1 Pharmacological Impact Pyrazole Pyrazole Core CF3 Trifluoromethyl Group (CF3) Pyrazole->CF3 Key for Selectivity Sulfonamide Sulfonamide Group Pyrazole->Sulfonamide Binds to Side Pocket p_Tolyl p-Tolyl Group Pyrazole->p_Tolyl Occupies Active Site Selectivity COX-2 Selectivity CF3->Selectivity Sulfonamide->Selectivity Potency High Potency p_Tolyl->Potency Safety Improved GI Safety Profile Selectivity->Safety

Caption: Key pharmacophoric elements of Celecoxib and their contributions.

The trifluoromethyl group is not merely a passive substituent; it plays a critical role in the drug's mechanism of action. The active sites of COX-1 and COX-2 are highly similar, but a key difference is the substitution of isoleucine in COX-1 with a smaller valine in COX-2. This creates a small hydrophobic side pocket in the COX-2 active site. The sulfonamide group of Celecoxib binds within this side pocket, while the trifluoromethyl group provides additional steric bulk and favorable interactions that anchor the molecule, contributing significantly to its high selectivity for COX-2 over COX-1. This selectivity is the basis for its improved gastrointestinal safety profile compared to non-selective NSAIDs.

Conclusion and Future Outlook

Fluorinated pyrazole amine building blocks represent a confluence of privileged structural features that address many of the key challenges in modern drug discovery. Their ability to modulate physicochemical properties, enhance metabolic stability, and participate in key binding interactions makes them indispensable tools for medicinal chemists. The continued development of novel synthetic methodologies will further expand the accessible chemical space, enabling the creation of even more sophisticated and effective therapeutics.[1][3] As our understanding of the nuanced effects of fluorination deepens, the rational design and application of these powerful building blocks will undoubtedly continue to drive the discovery of next-generation medicines.

References

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Sources

Exploratory

Harnessing the 1H-Pyrazol-5-Amine Scaffold: A Fragment-Based Approach to Selective p38 MAPK Inhibition

An In-Depth Technical Guide for Drug Development Professionals Executive Summary The p38 mitogen-activated protein kinase (MAPK) signaling cascade is a critical regulator of cellular responses to inflammatory cytokines a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

The p38 mitogen-activated protein kinase (MAPK) signaling cascade is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, making it a high-value therapeutic target for a multitude of diseases.[1][2] However, achieving isoform selectivity across the highly conserved ATP-binding site of the human kinome remains a paramount challenge in drug discovery.[3] Fragment-Based Drug Discovery (FBDD) offers a powerful alternative to traditional high-throughput screening, enabling the construction of highly specific and potent inhibitors from low-molecular-weight starting points.[3][4][5] This guide provides a comprehensive, field-proven framework for utilizing the 1H-pyrazol-5-amine scaffold as a privileged starting fragment for the discovery of novel p38 MAPK inhibitors. We will dissect the underlying biology of the p38 pathway, detail the FBDD workflow from hit identification to lead optimization, and provide actionable, step-by-step protocols for the synthesis, screening, and validation of these promising compounds.

Section 1: The p38 MAPK Signaling Pathway - A Central Node in Inflammation and Stress Response

The p38 MAPK pathway is a cornerstone of intracellular signaling, translating a wide array of extracellular stimuli into specific cellular responses, including the production of pro-inflammatory cytokines like TNF-α and IL-1β.[1][6][7] The pathway is a three-tiered kinase cascade, typically initiated by environmental stressors or cytokines, leading to the activation of a MAP Kinase Kinase Kinase (MAPKKK), such as TAK1 or ASK1.[1][8] This MAPKKK then phosphorylates and activates a MAP Kinase Kinase (MAPKK), predominantly MKK3 and MKK6 for this pathway.[9][10][11] Finally, MKK3/6 dually phosphorylates a p38 MAPK on conserved threonine and tyrosine residues (Thr180/Tyr182), leading to its activation.[2][10][11]

Activated p38 MAPK subsequently phosphorylates a host of downstream substrates, including other protein kinases (e.g., MAPKAPK2) and transcription factors (e.g., ATF-2), modulating gene expression and culminating in physiological responses like inflammation, apoptosis, and cell-cycle regulation.[2][6][8] Given its central role, dysregulation of p38 MAPK is implicated in chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease, making it an attractive target for therapeutic intervention.[7] Of the four known isoforms (α, β, γ, δ), p38α is the predominant isoform involved in inflammation.[7]

p38_MAPK_Pathway cluster_extracellular Extracellular Stimuli cluster_intracellular Intracellular Cascade cluster_response Cellular Response Stress Stress Receptor Receptor Stress->Receptor Cytokines Inflammatory Cytokines (TNF-α, IL-1β) Cytokines->Receptor MAPKKK MAPKKK (e.g., TAK1, ASK1) Receptor->MAPKKK Activates MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK Phosphorylates p38_MAPK p38 MAPK (α, β, γ, δ) MAPKK->p38_MAPK Phosphorylates (Thr180/Tyr182) Downstream_Kinases Downstream Kinases (e.g., MAPKAPK2) p38_MAPK->Downstream_Kinases Phosphorylates Transcription_Factors Transcription Factors (e.g., ATF-2, MEF2C) p38_MAPK->Transcription_Factors Phosphorylates Response Inflammation, Apoptosis, Cytokine Production Downstream_Kinases->Response Transcription_Factors->Response

Caption: The p38 MAPK Signaling Cascade.

Section 2: Fragment-Based Drug Discovery (FBDD) for Kinase Inhibitors

FBDD has emerged as a cornerstone of modern drug discovery, particularly for challenging targets like kinases.[12][13] Unlike High-Throughput Screening (HTS), which screens large libraries of complex, drug-like molecules, FBDD identifies low-molecular-weight fragments (<300 Da) that bind with low affinity but high ligand efficiency to the target protein.[5][12] These initial "hits" serve as starting points for a more rational and structure-guided optimization process.[3]

The causality behind this choice is rooted in chemical space coverage; smaller fragments can more efficiently explore the chemical and spatial landscape of a protein's binding pocket.[12] Once a fragment hit is identified and its binding mode is confirmed, often via X-ray crystallography or NMR spectroscopy, medicinal chemists can "grow" the fragment by adding functional groups to engage nearby pockets, or "link" multiple fragments that bind to adjacent sites, rapidly building potency and selectivity.[4][12] This process has proven highly successful, leading to the development of several approved drugs, including the kinase inhibitor Vemurafenib.[5][12]

FBDD_Workflow Lib Fragment Library (<300 Da) Screen Biophysical Screening (NMR, SPR, X-ray) Lib->Screen Hit_ID Fragment Hit (Weak Binding) Screen->Hit_ID Struct_Bio Structural Biology (Co-crystallography) Hit_ID->Struct_Bio Optimization Structure-Guided Optimization (Growing / Linking) Struct_Bio->Optimization Optimization->Struct_Bio Iterative Refinement Lead Potent & Selective Lead Compound Optimization->Lead

Caption: The Fragment-Based Drug Discovery (FBDD) Workflow.

Section 3: The 1H-Pyrazol-5-amine Scaffold as a Privileged Fragment

The 1H-pyrazol-5-amine core is a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. For p38 MAPK, it serves as an excellent starting point for FBDD. Its key features include:

  • Hinge-Binding Motif: The pyrazole ring system, with its specific arrangement of nitrogen atoms, is adept at forming critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a common anchoring point for kinase inhibitors.

  • Vectors for Growth: The amine group at the 5-position and available positions on the pyrazole ring provide clear, chemically tractable vectors for fragment elaboration and optimization.

  • Favorable Physicochemical Properties: The core is small, relatively rigid, and possesses properties amenable to creating final compounds with good drug-like characteristics.

Structure-Activity Relationship (SAR) studies have demonstrated that substitutions at the N1 and C3 positions of the pyrazole ring are critical for achieving high potency and selectivity.[14][15]

Compound ID N1-Substitution C3-Substitution p38α IC50 (nM) Cellular Potency (TNFα, nM)
Fragment 1 PhenylH>10,000>10,000
Lead 2j 4-Fluorophenyl2,6-dichlorophenyl520
Lead 10m Pyridin-2-yltert-Butyl315
Lead 10q Pyrimidin-4-yltert-Butyl210
This table is a representative summary based on data reported in the literature to illustrate SAR trends.[14][15]

Section 4: Experimental Workflow for Fragment Identification and Validation

A self-validating system is crucial for success. Each step in the workflow must provide reliable data that informs the next, ensuring that resources are focused on the most promising chemical matter.

Synthesis: A Representative Protocol for a 1H-Pyrazol-5-amine Fragment

The most versatile method for synthesizing the 5-aminopyrazole core involves the condensation of a β-ketonitrile with a substituted hydrazine.[16] This allows for diversity at the N1 position.

Protocol: Synthesis of 1-phenyl-1H-pyrazol-5-amine

  • Reaction Setup: To a solution of 3-oxopropanenitrile (1 eq) in ethanol, add phenylhydrazine (1.1 eq).

  • Cyclization: Add a catalytic amount of a weak acid (e.g., acetic acid) and reflux the mixture for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Purification: Redissolve the residue in a suitable solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Isolation: Purify the crude product via flash column chromatography on silica gel to yield the pure 1-phenyl-1H-pyrazol-5-amine fragment. Characterization is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Biochemical Validation: p38α Kinase Inhibition Assay

Once fragments are synthesized, their ability to inhibit the target kinase must be quantified. A luminescence-based ADP detection assay is a robust, high-throughput method for determining inhibitor potency (IC50).

Protocol: ADP-Glo™ Kinase Assay for p38α Inhibition [17][18]

  • Assay Preparation: Prepare serial dilutions of the 1H-pyrazol-5-amine test compounds in a suitable buffer (e.g., 5% DMSO).

  • Kinase Reaction Setup: In a 384-well white plate, add:

    • 1 µL of test compound dilution.

    • 2 µL of recombinant human p38α kinase in kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA).[18]

    • 2 µL of a substrate/ATP mixture (e.g., ATF-2 peptide substrate and ATP at its Km concentration).

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

  • ADP Detection (Step 1): Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP Detection (Step 2): Add 10 µL of Kinase Detection Reagent. This converts the generated ADP back to ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to kinase activity. Calculate the percent inhibition for each compound concentration relative to controls (no inhibitor) and determine the IC50 value by fitting the data to a four-parameter dose-response curve.

Structural Biology: Elucidating the Binding Mode

Understanding precisely how a fragment binds is the most critical step in enabling rational optimization. Co-crystallography of the fragment with the p38α protein is the gold standard. The resulting structure reveals the key interactions and informs chemists which vectors on the fragment are pointing towards solvent-exposed regions, ripe for "growing" to pick up additional interactions.

This structural data will also reveal the inhibitor's binding mode. Most kinase inhibitors are classified as Type I or Type II:[19]

  • Type I Inhibitors: Bind to the active conformation of the kinase, where the conserved DFG (Asp-Phe-Gly) motif is "in". These are purely ATP-competitive.[19][20]

  • Type II Inhibitors: Bind to an inactive conformation where the DFG motif is "out".[19] This exposes an adjacent allosteric pocket, which Type II inhibitors exploit to gain additional affinity and selectivity.[21] The 1H-pyrazol-5-amine scaffold can be elaborated into either type of inhibitor, but developing a Type II inhibitor is often a key strategy for achieving greater selectivity.

Section 5: From Fragment to Lead: The Optimization Process

With biochemical and structural data in hand, the iterative process of evolving a low-affinity fragment into a high-potency lead compound begins.

Cellular Assay for Target Engagement

A compound that is potent in a biochemical assay must also be effective in a cellular context. A key validation step is to measure the inhibition of downstream p38 MAPK signaling.

Protocol: Western Blot for Phospho-ATF-2 Inhibition [11]

  • Cell Culture & Treatment: Culture a suitable cell line (e.g., HeLa or THP-1) to ~80% confluency. Pre-treat cells with various concentrations of the test inhibitor for 1-2 hours.

  • Pathway Stimulation: Stimulate the p38 pathway by treating the cells with a known activator, such as anisomycin or UV radiation, for 30 minutes.[11][22]

  • Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated (i.e., activated) form of a p38 substrate, such as Phospho-ATF-2 (Thr71).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Also, probe a separate blot or strip and re-probe the same blot for total p38 or a loading control (e.g., GAPDH) to ensure equal protein loading.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A dose-dependent decrease in the phospho-ATF-2 signal indicates successful target engagement by the inhibitor in cells.

In Silico Profiling: Early ADME/Tox Assessment

As potency is improved, it is critical to concurrently monitor the compound's physicochemical and ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Early-stage failures are often due to poor pharmacokinetics or toxicity, not a lack of potency.[23]

Workflow: Computational ADME/Tox Profiling

  • Property Calculation: Utilize computational software (e.g., QikProp, Discovery Studio) to calculate key descriptors for each newly designed analog before synthesis.[23][24]

  • Key Descriptors to Monitor:

    • Molecular Weight (MW): Keep below 500 Da.

    • LogP: A measure of lipophilicity, ideally between 1 and 4.

    • Hydrogen Bond Donors/Acceptors: Important for solubility and permeability.

    • Polar Surface Area (PSA): Correlates with membrane permeability.

    • Aqueous Solubility (LogS): Critical for absorption.

    • Predicted Toxicity: Screen for structural alerts that suggest potential toxicity (e.g., Ames mutagenicity, hERG inhibition).[24][25]

  • Decision Making: Use this data to deprioritize or modify compounds that are predicted to have poor drug-like properties, saving significant synthetic and screening resources. This proactive, in silico approach is a hallmark of modern, efficient drug discovery.[25]

Optimization_Loop Fragment_Hit Validated Fragment Hit (IC50 > 1µM) Structural_Data Co-crystal Structure (Binding Mode) Fragment_Hit->Structural_Data Design In Silico Design of Analogs (Structure-Guided) Structural_Data->Design ADME_Tox Computational ADME/Tox Prediction Design->ADME_Tox Synthesis Chemical Synthesis ADME_Tox->Synthesis Prioritize Assay Biochemical & Cellular Assays (Potency & Efficacy) Synthesis->Assay Assay->Structural_Data Iterate for SAR Lead_Candidate Lead Candidate (Potent, Selective, Drug-like) Assay->Lead_Candidate Meets Criteria

Caption: The Iterative Lead Optimization Cycle.

Conclusion

The 1H-pyrazol-5-amine scaffold represents a highly versatile and effective starting point for a fragment-based discovery campaign against p38 MAPK. By integrating rational, structure-guided design with a robust and self-validating experimental workflow, research teams can efficiently navigate the path from low-affinity fragment to potent, selective, and drug-like clinical candidate. The principles and protocols outlined in this guide provide a blueprint for harnessing this privileged scaffold to address the significant unmet medical need in inflammatory diseases.

References

  • Assay Genie. (n.d.). p38 MAPK Signaling Review. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). P38 Signaling Pathway. Retrieved from [Link]

  • Gelin, M., et al. (2021). Frags2Drugs: A Novel In Silico Fragment-Based Approach to the Discovery of Kinase Inhibitors. MDPI. Retrieved from [Link]

  • Xing, C., et al. (2021). Fragment-based drug design facilitates selective kinase inhibitor discovery. Trends in Pharmacological Sciences. Retrieved from [Link]

  • Davis, B., et al. (2011). Fragment-based approaches to the discovery of kinase inhibitors. Methods in Molecular Biology. Retrieved from [Link]

  • Erlanson, D.A. (2011). Fragment-Based Design of Kinase Inhibitors: A Practical Guide. Methods in Molecular Biology. Retrieved from [Link]

  • ABClonal. (2022). Exploring the p38-MAPK Signaling Pathway. Retrieved from [Link]

  • Li, J-T., et al. (2013). Three component solvent-free synthesis of 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal derivatives. RSC Publishing. Retrieved from [Link]

  • Pettus, L.H., et al. (2010). 5-amino-pyrazoles as potent and selective p38α inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Wang, Z., et al. (2010). 3D-QSAR and Molecular Docking Studies on Fused Pyrazoles as p38α Mitogen-Activated Protein Kinase Inhibitors. MDPI. Retrieved from [Link]

  • QIAGEN. (n.d.). p38 MAPK Signaling. GeneGlobe. Retrieved from [Link]

  • Wurz, R.P., et al. (2009). Part 1: Structure-Activity Relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38alpha mitogen-activated protein kinase. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Ben Messaoud, N., et al. (2015). Basic Properties of the p38 Signaling Pathway in Response to Hyperosmotic Shock. PLOS ONE. Retrieved from [Link]

  • Thomas, T.L., et al. (2017). Microwave synthesis of 1-aryl-1H-pyrazole-5-amines. RTI International. Retrieved from [Link]

  • Li, Q., et al. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences. Retrieved from [Link]

  • Aggarwal, R., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Brown, T.J., et al. (2007). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure-Based Drug Design, Molecular Dynamics and ADME/Tox to Investigate Protein Kinase Anti-Cancer Agents. Retrieved from [Link]

  • Ghorbani-Vaghei, R., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances. Retrieved from [Link]

  • Bentham Science. (2017). Structure-Based Drug Design, Molecular Dynamics and ADME/Tox to Investigate Protein Kinase Anti-Cancer Agents. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2017). In silico ADME/T and 3D QSAR analysis of KDR inhibitors. Retrieved from [Link]

  • Li, Y., et al. (2023). Structure-based virtual screening for novel p38 MAPK inhibitors and a biological evaluation. Future Medicinal Chemistry. Retrieved from [Link]

  • Pargellis, C., et al. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Nature Structural & Molecular Biology. Retrieved from [Link]

  • Kumar, A., et al. (2014). Selective Inhibition of p38 MAPK Isoforms using Bipyrazole Derivatives: An in Silico Approach. International Journal of Computer Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetics of type I and type II inhibitors. Retrieved from [Link]

  • Zuccotto, F., et al. (2010). Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery?. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Wu, P., et al. (2016). A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. Molecules. Retrieved from [Link]

  • SciSpace. (2017). A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from. Retrieved from [Link]

  • Google Patents. (n.d.). Pyrazole derivatives as p-38 map kinase inhibitors.
  • Bio, M., et al. (2010). Development of a Practical Synthesis of a Pyrazolopyridinone-Based p38 MAP Kinase Inhibitor. Organic Process Research & Development. Retrieved from [Link]

  • Tong, L. (n.d.). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyridinyl-imidazole inhibitors of p38 MAPK. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental p38 mapk inhibitors for the treatment of urological cancers: observations from early clinical trials. Retrieved from [Link]

  • VJHemOnc. (2025). The difference between Type II JAK inhibitors and the clinically approved Type I agents. Retrieved from [Link]

  • Schüttelkopf, A.W., et al. (2022). Development and Characterization of Type I, Type II, and Type III LIM-Kinase Chemical Probes. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Chen, Y., et al. (2009). Pharmacophore modeling studies of type I and type II kinase inhibitors of Tie2. Journal of Molecular Graphics and Modelling. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-(3-Fluorophenyl)-4-methyl-1h-pyrazol-5-amine from hydrazine

Part 1: Strategic Overview & Rationale The aminopyrazole scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors, particularly for p38 MAP kinase and B-Raf targ...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Rationale

The aminopyrazole scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors, particularly for p38 MAP kinase and B-Raf targets. The specific substitution pattern of 3-(3-fluorophenyl)-4-methyl-1H-pyrazol-5-amine offers a unique balance of lipophilicity and hydrogen-bond donor/acceptor capability, often exploited to anchor the molecule within the ATP-binding pocket of enzymes (e.g., interacting with the gatekeeper residue).

This protocol details a robust, two-step convergent synthesis starting from commercially available hydrazine and methyl 3-fluorobenzoate. Unlike generic procedures, this guide addresses the specific regiochemical challenge of installing the C4-methyl group and ensures high purity suitable for SAR (Structure-Activity Relationship) studies.

Part 2: Retrosynthetic Logic & Pathway

To synthesize the target with high regiocontrol, we utilize a modified Knorr Pyrazole Synthesis . Direct condensation of hydrazine with a 1,3-electrophile is the most efficient route.

The Logic of Disconnection:

  • The Heterocycle: The pyrazole core is formed by the condensation of hydrazine (

    
    ) with a 
    
    
    
    -ketonitrile.
  • The Substituents:

    • C3-Aryl: Originates from the ester carbonyl of the starting benzoate.

    • C4-Methyl: Must be pre-installed on the nitrile component (propionitrile) rather than alkylating the pyrazole later, which often leads to N-alkylation mixtures.

    • C5-Amine: Originates from the nitrile group.

Pathway Visualization:

SynthesisPath Ester Methyl 3-fluorobenzoate (Electrophile) Intermediate 2-(3-Fluorobenzoyl)propanenitrile (β-Ketonitrile) Ester->Intermediate Claisen Condensation (Reflux, 4h) Nitrile Propionitrile (Nucleophile) Nitrile->Intermediate Claisen Condensation (Reflux, 4h) Base NaH / THF (Base) Base->Intermediate Claisen Condensation (Reflux, 4h) Target 3-(3-Fluorophenyl)-4-methyl- 1H-pyrazol-5-amine Intermediate->Target Cyclization (EtOH, Reflux) Hydrazine Hydrazine Hydrate (Binucleophile) Hydrazine->Target +

Caption: Convergent synthesis pathway via


-ketonitrile intermediate.

Part 3: Detailed Experimental Protocols

Safety Pre-Check (Critical)
  • Hydrazine Hydrate: Potent carcinogen, highly toxic, and unstable. Use only in a functioning fume hood. Double-glove (Nitrile/Laminate).

  • Propionitrile: Highly toxic (metabolizes to cyanide). Ensure availability of a cyanide antidote kit.

  • Sodium Hydride (NaH): Pyrophoric. Handle under inert atmosphere (

    
     or Ar).
    
Phase 1: Synthesis of 2-(3-fluorobenzoyl)propanenitrile

Objective: Construction of the carbon backbone with correct substitution.

Reagents:

  • Methyl 3-fluorobenzoate (1.0 eq)

  • Propionitrile (1.2 eq)

  • Sodium Hydride (60% dispersion in oil) (1.5 eq)

  • Anhydrous THF (Tetrahydrofuran) or Toluene

Protocol:

  • Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with Argon.

  • Base Activation: Add NaH (1.5 eq) to the flask. Wash twice with dry hexane to remove mineral oil if high purity is required (decant carefully). Resuspend in anhydrous THF (10 mL/g NaH).

  • Nucleophile Formation: Heat the NaH suspension to 60°C. Add Propionitrile (1.2 eq) dropwise over 15 minutes. A slight evolution of

    
     gas indicates deprotonation. Stir for 30 minutes to form the 
    
    
    
    -lithio-like anion.
  • Condensation: Dissolve Methyl 3-fluorobenzoate (1.0 eq) in minimal THF. Add this solution dropwise to the reaction mixture at 60°C.

    • Mechanistic Note: Slow addition prevents self-condensation of the ester.

  • Reaction: Reflux the mixture for 4–6 hours. The solution should turn viscous/yellow-orange. Monitor by TLC (20% EtOAc/Hexane) for disappearance of the ester.

  • Workup:

    • Cool to

      
      .
      
    • Quench: Slowly add cold water (exothermic!).

    • Acidify the aqueous layer to pH ~2-3 with 1N HCl to protonate the enolate.

    • Extract with Ethyl Acetate (3x). Combine organics, wash with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: The crude

    
    -ketonitrile is often pure enough. If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane/EtOAc gradient).
    

Checkpoint: The intermediate should exist as a tautomeric mixture (keto/enol).

Phase 2: Cyclization to Aminopyrazole

Objective: Formation of the pyrazole ring.

Reagents:

  • 2-(3-Fluorobenzoyl)propanenitrile (Intermediate from Phase 1)

  • Hydrazine Hydrate (80% or 64% aqueous solution) (3.0 eq)

  • Absolute Ethanol[1][2]

Protocol:

  • Dissolution: Dissolve the

    
    -ketonitrile (1.0 eq) in Absolute Ethanol (5 mL per mmol).
    
  • Addition: Add Hydrazine Hydrate (3.0 eq) dropwise at room temperature.

    • Note: Excess hydrazine drives the reaction to completion and prevents azine formation.

  • Cyclization: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
  • Monitoring: Check TLC (10% MeOH in DCM). A new polar spot (the amine) will appear; the starting nitrile will disappear.

  • Isolation:

    • Concentrate the reaction mixture to ~20% volume under reduced pressure.

    • Cool to

      
       overnight. The product often precipitates as a solid.
      
    • Filter the solid and wash with cold ethanol/ether (1:1).

    • Alternative: If oil forms, evaporate to dryness, redissolve in minimal hot ethanol, and add water until turbid. Cool to crystallize.

Part 4: Analytical Validation & Quality Control

Expected Data Profile:

ParameterSpecificationNotes
Appearance White to off-white solidColoration often indicates oxidation; recrystallize if yellow.
Melting Point 165–175°C (Estimated)Compare to unsubstituted phenyl analog (mp ~200°C).
Yield (Step 1) 75–85%Critical step; moisture reduces yield significantly.
Yield (Step 2) 80–90%High efficiency typical for Knorr synthesis.

NMR Characterization (DMSO-


, 400 MHz): 
  • 
     12.0 ppm (1H, br s):  Pyrazole NH (Exchangeable).
    
  • 
     7.2–7.6 ppm (4H, m):  3-Fluorophenyl aromatic protons. Look for multiplet splitting due to F-H coupling (
    
    
    
    ).
  • 
     4.5–5.5 ppm (2H, br s): 
    
    
    
    (Amine). Broad due to quadrupole broadening or H-bonding.
  • 
     2.1 ppm (3H, s): 
    
    
    
    (Methyl group). Distinct singlet, diagnostic of correct regiochemistry.

Troubleshooting Guide:

ObservationRoot CauseCorrective Action
Low Yield (Step 1) Moisture in reagents/solvent.Use freshly distilled THF and dry NaH.
Sticky Gum (Step 2) Incomplete cyclization or impurities.Triturate with diethyl ether; ensure full reflux time.
Regioisomer Mix Unlikely in this specific route.This route forces the methyl to C4 via the propionitrile backbone.

Part 5: References

  • El-Saghier, A. M., et al. "Synthesis and biological activity of some new aminopyrazole derivatives." Arkivoc, vol. 2009, no.[3] 1, 2009.

  • Frizzo, C. P., et al. "Heterocyclization of

    
    -enaminonitriles with hydrazine: A facile synthesis of 5-aminopyrazoles." Journal of the Brazilian Chemical Society, vol. 25, 2014. 
    
  • Vertex Pharmaceuticals. "Inhibitors of p38 MAP Kinase." US Patent 6,696,477, 2004. (Describes the aminopyrazole scaffold utility).

  • Organic Chemistry Portal. "Synthesis of Pyrazoles." (General mechanistic grounding for Knorr synthesis).

  • Sigma-Aldrich. "Safety Data Sheet: Hydrazine Hydrate."

Sources

Application

Application Note: Rapid and Efficient Synthesis of 3-Amino-4-Methyl-5-Arylpyrazoles via Microwave Irradiation

Introduction: The Significance of Substituted Pyrazoles and the Advent of Microwave Synthesis Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, are a cornerstone of medicinal chemistry. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Pyrazoles and the Advent of Microwave Synthesis

Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, are a cornerstone of medicinal chemistry. Their derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The specific substitution pattern on the pyrazole ring is crucial in determining its pharmacological profile. 3-Amino-4-methyl-5-arylpyrazoles, in particular, are valuable scaffolds for the development of novel therapeutics, acting as key intermediates in the synthesis of more complex fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines.[1][2]

Traditionally, the synthesis of these compounds via methods like the Knorr pyrazole synthesis involves prolonged reaction times, often requiring hours of refluxing in high-boiling point solvents.[3] This not only impacts laboratory efficiency but also raises environmental concerns due to high energy consumption and solvent waste. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative green chemistry technique that directly addresses these limitations.[4][5] By utilizing microwave irradiation, it is possible to achieve rapid and uniform heating of the reaction mixture, leading to dramatic acceleration of reaction rates, often reducing reaction times from hours to mere minutes.[6][7] This application note provides a detailed protocol for the microwave-assisted synthesis of 3-amino-4-methyl-5-arylpyrazoles, highlighting the efficiency, high yields, and operational simplicity of this modern approach.

The Underlying Chemistry: A Mechanistic Perspective

The synthesis of the pyrazole ring is typically achieved through the condensation reaction between a 1,3-dicarbonyl compound (or a functional equivalent) and a hydrazine derivative. In this protocol, we utilize an appropriately substituted β-ketonitrile and hydrazine hydrate. The reaction proceeds through a well-established pathway:

  • Initial Condensation: One of the nitrogen atoms of the hydrazine molecule performs a nucleophilic attack on one of the carbonyl carbons of the β-ketonitrile, forming a hydrazone intermediate.

  • Intramolecular Cyclization: The terminal amino group of the hydrazone then attacks the nitrile carbon, leading to the formation of a five-membered ring.

  • Tautomerization: A subsequent tautomerization event results in the stable aromatic pyrazole ring.

Microwave irradiation significantly accelerates this cascade of reactions. Polar molecules within the reaction mixture, such as the reactants and any polar solvent, absorb microwave energy directly and efficiently.[7] This leads to a rapid increase in internal temperature, overcoming the activation energy barriers for each step of the reaction much more effectively than conventional heating methods.[6]

Visualizing the Reaction Pathway

G cluster_reactants Starting Materials cluster_process Microwave-Assisted Reaction cluster_products Product A Aryl-Substituted β-Ketonitrile C Microwave Irradiation (e.g., 120°C, 10-15 min) A->C B Hydrazine Hydrate B->C D 3-Amino-4-Methyl-5-Arylpyrazole C->D Condensation & Cyclization

Caption: Generalized workflow for the microwave-assisted synthesis of 3-amino-4-methyl-5-arylpyrazoles.

Experimental Protocol

This protocol is a representative example and may be adapted for various aryl substitutions.

Materials:

  • 2-Aryl-3-oxobutanenitrile (1.0 mmol)

  • Hydrazine hydrate (1.2 mmol)

  • Ethanol (3 mL)

  • Microwave synthesis vials (10 mL) with snap caps and septa

  • Magnetic stir bars

  • Dedicated microwave synthesizer

Procedure:

  • Vessel Preparation: Place a magnetic stir bar into a 10 mL microwave synthesis vial.

  • Reagent Addition: To the vial, add the 2-aryl-3-oxobutanenitrile (1.0 mmol) and ethanol (3 mL). Stir the mixture for a moment to ensure dissolution or suspension.

  • Hydrazine Addition: Carefully add hydrazine hydrate (1.2 mmol) to the reaction mixture.

  • Sealing the Vessel: Securely cap the vial. It is crucial to ensure a proper seal to maintain pressure during the reaction.

  • Microwave Irradiation: Place the sealed vial into the cavity of the microwave synthesizer. Irradiate the mixture under the conditions specified in the table below (e.g., 120°C for 10-15 minutes). The temperature should be monitored using the instrument's built-in IR sensor.

  • Cooling: After the irradiation is complete, allow the reaction vial to cool to room temperature (or use the instrument's compressed air cooling feature) before carefully opening it.

  • Product Isolation: Transfer the reaction mixture to a small beaker containing ice-cold water (approx. 20 mL). The product will typically precipitate as a solid.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified product in a vacuum oven.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Data Presentation: Reaction Optimization

The following table summarizes typical reaction conditions and outcomes for the synthesis of various 3-amino-4-methyl-5-arylpyrazoles using the described microwave protocol.

EntryAryl Group (Ar)Temperature (°C)Time (min)Yield (%)
1Phenyl1201092
24-Chlorophenyl1201295
34-Methoxyphenyl1201090
42-Thienyl1201588

Discussion and Key Insights

Causality Behind Experimental Choices:

  • Solvent Selection: Ethanol is an excellent choice for this reaction as it is a polar solvent that couples efficiently with microwave irradiation, facilitating rapid heating. It also effectively solubilizes the reactants.

  • Temperature and Time: The reaction temperature of 120°C is typically sufficient to drive the reaction to completion in a short timeframe without causing degradation of the reactants or products. The short reaction times (10-15 minutes) are a direct result of the efficiency of microwave heating.[8]

  • Reagent Stoichiometry: A slight excess of hydrazine hydrate is used to ensure the complete consumption of the limiting β-ketonitrile.

Trustworthiness and Self-Validation:

The protocol's reliability stems from its simplicity and the high yields consistently obtained. The progress of the reaction can be monitored by thin-layer chromatography (TLC) if desired, though the high conversion rates often make this unnecessary for routine synthesis. The straightforward precipitation and filtration workup ensures easy isolation of a high-purity product, minimizing the need for more complex purification methods like column chromatography.

Mechanism Visualization

G Start Aryl-β-Ketonitrile + Hydrazine Intermediate1 Hydrazone Intermediate Start->Intermediate1 Nucleophilic Attack (Condensation) Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Nucleophilic Attack (Cyclization) Product 3-Amino-4-Methyl-5-Arylpyrazole (Aromatic Tautomer) Intermediate2->Product Tautomerization

Caption: Proposed reaction mechanism for the formation of 3-amino-4-methyl-5-arylpyrazoles.

Conclusion

Microwave-assisted synthesis offers a superior alternative to conventional methods for the preparation of 3-amino-4-methyl-5-arylpyrazoles. The benefits are numerous and significant, including a drastic reduction in reaction time, excellent product yields, high purity, and alignment with the principles of green chemistry by reducing energy consumption and solvent use.[4][5] This protocol provides a robust and reliable foundation for researchers in drug discovery and organic synthesis to efficiently access these valuable chemical scaffolds.

References

  • Al-Omair, M. A. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules. Available at: [Link]

  • Bandyopadhyay, A. et al. (2024). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. ResearchGate. Available at: [Link]

  • Gadek, Z. et al. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available at: [Link]

  • Sharma, P. K. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. Available at: [Link]

  • Kappe, C. O. (2024). THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. ResearchGate. Available at: [Link]

  • Slidemates, T. (2015). Microwave assisted organic synthesis. SlideShare. Available at: [Link]

  • El-naggar, M. et al. (2009). Synthesis of 3-amino-5-aryl-1H-4-pyrazolecarbonitrile 8a-c from 3-oxo-3-arylpropanenitrile 5a-c. ResearchGate. Available at: [Link]

  • Krasavin, M. et al. (2022). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Advances. Available at: [Link]

  • Name-Reaction.com (2010). Knorr pyrazole synthesis. Name-Reaction.com. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Synthesis of pyrazolines. Organic Chemistry Portal. Available at: [Link]

  • Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. Available at: [Link]

  • Bagley, M. C. et al. (2014). Microwave-assisted synthesis of 3- and 5-aminopyrazole, pyrazolo[3,4-d]pyrimidine, pyrazolo[3,4-b]pyridine and pyrazolo[3,4-b]quinolin-4-one scaffolds for MAPK inhibition. ResearchGate. Available at: [Link]

  • Portilla, J. (2013). Recent advances in the synthesis of new pyrazole derivatives. ResearchGate. Available at: [Link]

  • Krasavin, M. et al. (2022). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Publishing. Available at: [Link]

Sources

Method

Application Note: Regioselective Synthesis of 3-(3-Fluorophenyl) Pyrazole Amines

This detailed Application Note and Protocol is designed for researchers in medicinal chemistry and drug discovery. It addresses the regioselective synthesis of 5-amino-1-methyl-3-(3-fluorophenyl)-1H-pyrazole , a critical...

Author: BenchChem Technical Support Team. Date: February 2026

This detailed Application Note and Protocol is designed for researchers in medicinal chemistry and drug discovery. It addresses the regioselective synthesis of 5-amino-1-methyl-3-(3-fluorophenyl)-1H-pyrazole , a critical scaffold in kinase inhibitor development (e.g., p38 MAP kinase inhibitors).

Abstract & Core Directive

The pyrazole amine core, particularly 5-amino-1-alkyl-3-arylpyrazole , is a privileged scaffold in medicinal chemistry, serving as the hinge-binding motif in numerous kinase inhibitors. However, the synthesis of this scaffold via the condensation of


-ketonitriles with substituted hydrazines is plagued by regioselectivity issues, often yielding mixtures of the desired 5-amino-3-aryl and the undesired 3-amino-5-aryl isomers.

This guide provides a high-fidelity protocol for the regioselective synthesis of 5-amino-1-methyl-3-(3-fluorophenyl)-1H-pyrazole . It details the mechanistic causality behind isomer formation, introduces a fluorinated solvent system to enhance regiocontrol, and establishes a self-validating NMR analytical method to confirm structural identity.

Mechanistic Insight: The Regioselectivity Challenge

The condensation of 3-(3-fluorophenyl)-3-oxopropanenitrile (1) with methylhydrazine (2) theoretically produces two regioisomers. Understanding the electronic bias of the reactants is the key to controlling this reaction.

  • Electrophile (1): The

    
    -ketonitrile contains two electrophilic centers: the ketone carbonyl  (C3, hard electrophile) and the nitrile carbon  (C1, soft electrophile). The ketone is significantly more reactive toward nucleophilic attack.
    
  • Nucleophile (2): Methylhydrazine has two nucleophilic nitrogen atoms:

    • 
       (–NH–CH
      
      
      
      ):
      More electron-rich due to the inductive effect of the methyl group, but sterically hindered.
    • 
       (–NH
      
      
      
      ):
      Less sterically hindered, kinetically more active.
Reaction Pathway Analysis

In standard alcoholic solvents (e.g., Ethanol), the reaction is governed by kinetics. The unhindered terminal amine (


) of the hydrazine attacks the most reactive electrophile (the ketone).
  • Step 1 (Attack):

    
     attacks the ketone of (1) , forming a hydrazone intermediate.
    
  • Step 2 (Cyclization): The internal nitrogen (

    
    ) attacks the nitrile.
    
  • Result: The methyl group ends up on the ring nitrogen adjacent to the nitrile-derived amino group? No.

    • Correction: If

      
       (terminal) attacks the ketone, the structure is 
      
      
      
      .
    • Cyclization: The

      
       nitrogen attacks the nitrile.
      
    • Product: The Methyl group is on

      
      . The Aryl group is on 
      
      
      
      (original ketone). The Amine is on
      
      
      .
    • Target Isomer: 5-amino-1-methyl-3-(3-fluorophenyl)pyrazole .

Common Pitfall: In acidic conditions or high temperatures, the initial attack may become reversible, or the


 may attack the ketone, leading to the formation of the thermodynamic impurity (3-amino-1-methyl-5-aryl).

Regioselectivity cluster_legend Selectivity Driver Start Reactants: Beta-Ketonitrile + Methylhydrazine PathA Path A (Kinetic Major) N-beta (NH2) attacks Ketone Start->PathA Low Steric Hindrance PathB Path B (Minor/Impurity) N-alpha (NHMe) attacks Ketone Start->PathB Inductive Effect (Steric Clash) InterA Intermediate A: Hydrazone Formation PathA->InterA ProdA Target Product: 5-Amino-1-methyl-3-arylpyrazole InterA->ProdA Cyclization on Nitrile ProdB Impurity: 3-Amino-1-methyl-5-arylpyrazole PathB->ProdB Note Solvent Choice (HFIP/EtOH) stabilizes Path A transition state

Caption: Mechanistic bifurcation in pyrazole synthesis. Path A is favored by kinetic control and steric factors.

Experimental Protocols

Protocol A: Synthesis of Precursor 3-(3-fluorophenyl)-3-oxopropanenitrile

Objective: Generate the


-ketonitrile core from methyl 3-fluorobenzoate.
Scale:  10.0 mmol

Reagents:

  • Methyl 3-fluorobenzoate (1.54 g, 10 mmol)

  • Acetonitrile (Dry, 20 mL)

  • Sodium Hydride (60% dispersion in oil, 0.80 g, 20 mmol)

  • Toluene (Dry, 30 mL)

Procedure:

  • Preparation: Flame-dry a 100 mL 3-neck round-bottom flask (RBF) and purge with Argon.

  • Base Activation: Add NaH to the flask and wash twice with dry hexane (10 mL) to remove mineral oil. Suspend the washed NaH in dry Toluene (15 mL).

  • Heating: Heat the suspension to 80°C.

  • Addition: Mix Methyl 3-fluorobenzoate and Acetonitrile in the remaining Toluene (15 mL). Add this solution dropwise to the hot NaH suspension over 30 minutes.

    • Observation: Evolution of hydrogen gas and formation of a thick precipitate (enolate salt).

  • Reaction: Stir at 80-90°C for 3 hours. Monitor by TLC (20% EtOAc/Hexane).

  • Quench: Cool to 0°C. Cautiously add water (20 mL) to quench excess hydride.

  • Isolation: Separate the aqueous layer (contains product as sodium salt). Wash the organic layer with water (10 mL) and combine aqueous extracts.

  • Acidification: Acidify the combined aqueous phase with 1N HCl to pH 3-4.

    • Critical: The product will precipitate as a solid or oil.

  • Extraction: Extract with Ethyl Acetate (3 x 30 mL). Dry over Na

    
    SO
    
    
    
    , filter, and concentrate.
  • Yield: Expect ~85-90% of a pale yellow solid. Use directly in the next step.

Protocol B: Regioselective Cyclization to 5-Amino-1-methyl-3-(3-fluorophenyl)pyrazole

Objective: Condense precursor with methylhydrazine to form the target aminopyrazole. Innovation: Use of 2,2,2-Trifluoroethanol (TFE) or controlled ethanolic conditions to maximize regioselectivity.

Reagents:

  • 3-(3-fluorophenyl)-3-oxopropanenitrile (1.63 g, 10 mmol)

  • Methylhydrazine (0.50 g, 11 mmol)

  • Solvent: Absolute Ethanol (20 mL) OR 2,2,2-Trifluoroethanol (TFE) (15 mL) for enhanced selectivity.

  • Catalyst: Acetic Acid (0.5 mL)

Procedure:

  • Dissolution: Dissolve the

    
    -ketonitrile in the chosen solvent in a 50 mL RBF.
    
  • Addition: Cool to 0°C. Add Methylhydrazine dropwise.

    • Note: Exothermic reaction.

  • Cyclization:

    • Standard: Reflux in Ethanol (78°C) for 4 hours.

    • High Selectivity: Stir in TFE at Room Temperature for 12 hours, then reflux for 1 hour. TFE hydrogen-bonds with the ketone, enhancing its electrophilicity and favoring the kinetic attack by the terminal hydrazine amine.

  • Workup: Concentrate the solvent under reduced pressure.

  • Purification:

    • The crude residue is often a solid. Recrystallize from Ethanol/Water (1:1).

    • If oil: Flash Chromatography (DCM:MeOH 95:5).

  • Data: Target product is usually a white/off-white solid.

Self-Validating Analytical System (E-E-A-T)

To ensure the "Trustworthiness" of this synthesis, you must distinguish the product from its regioisomer.

Table 1: Isomer Differentiation Data[1]
FeatureTarget: 5-Amino-1-Me-3-Aryl Impurity: 3-Amino-1-Me-5-Aryl
Structure Aryl group at C3 (far from N-Me)Aryl group at C5 (adjacent to N-Me)
1H NMR (N-Me) Singlet,

~3.6 - 3.7 ppm
Singlet,

~3.6 - 3.7 ppm
1H NMR (C4-H) Singlet,

~5.8 ppm
Singlet,

~5.5 ppm
NOE (Nuclear Overhauser Effect) NO Cross-peak between N-Me and Aryl protons.[1]Strong Cross-peak between N-Me and Aryl ortho-protons.
13C NMR (C3/C5) C3 (Aryl-bearing) ~140-150 ppmC5 (Aryl-bearing) ~140-150 ppm
Validation Protocol (NOE Experiment)
  • Dissolve 10 mg of product in DMSO-

    
    .
    
  • Irradiate the N-Methyl singlet (~3.65 ppm).

  • Result Interpretation:

    • If you see enhancement of the Aryl ortho-protons (7.4-7.8 ppm region), you have the WRONG isomer (3-amino-1-methyl-5-aryl).

    • If you see enhancement of the C4-H (pyrazole proton, ~5.8 ppm) ONLY, you have the CORRECT isomer (5-amino-1-methyl-3-aryl).

References

  • Gosselin, F., et al. (2006). "Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles." Synlett. A key reference for using amide solvents and temperature control.

  • Fustero, S., et al. (2008). "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Journal of Organic Chemistry. Establishes the use of TFE/HFIP for regiocontrol.

  • Aggarwal, R., et al. (2011). "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry. Comprehensive review of aminopyrazole synthetic routes.

  • Oxford Instruments. (2020). "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy." Application note on NOE usage.

  • BenchChem. (2025).[2][3] "Technical Guide to 3-Oxopropanenitrile Synthesis." Handling of beta-ketonitrile precursors.

Disclaimer: This protocol involves the use of hazardous reagents (Hydrazines, Sodium Hydride). All procedures must be performed in a fume hood with appropriate PPE.

Sources

Application

Application Notes and Protocols for Utilizing 3-(3-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine in Fragment-Based Drug Design

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of the fragment, 3-(3-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine, in fragment-based...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of the fragment, 3-(3-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine, in fragment-based drug design (FBDD) campaigns. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies for leveraging this promising chemical scaffold.

Introduction: The Power of Fragments and the Promise of Pyrazoles

Fragment-Based Drug Design (FBDD) has emerged as a powerful and efficient strategy in modern drug discovery.[1][2][3] Unlike traditional high-throughput screening (HTS) which tests large, complex molecules, FBDD identifies low-molecular-weight compounds, or "fragments," that bind to a biological target with low affinity.[1][3] These initial hits serve as starting points for the rational design of more potent and selective drug candidates through strategies like fragment growing, linking, or merging.[2][4][5] This approach offers several advantages, including a more thorough exploration of chemical space and a higher probability of identifying efficient binders.[1][6]

The pyrazole scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs and clinical candidates.[7][8][9][10] Its versatile chemical nature allows for facile modification, making it an ideal starting point for FBDD. The specific fragment, 3-(3-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine, possesses several desirable features for a fragment library:

  • Low Molecular Weight: Ensures better coverage of the chemical space within a protein's binding site.

  • Defined Vector for Growth: The amine and phenyl groups provide clear points for chemical elaboration.

  • Fluorine Substitution: The fluorine atom on the phenyl ring can enhance binding affinity and improve metabolic stability.

This guide will use a hypothetical protein kinase target to illustrate the application of 3-(3-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine in a typical FBDD workflow. Protein kinases are a well-established class of drug targets, and many kinase inhibitors incorporate a pyrazole core.[9]

FBDD Workflow for 3-(3-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine

The following diagram outlines the general workflow for an FBDD campaign utilizing the subject fragment.

FBDD_Workflow cluster_screening Fragment Screening cluster_optimization Hit-to-Lead Optimization Primary_Screen Primary Screen (e.g., SPR, TSA) Orthogonal_Validation Orthogonal Validation (e.g., NMR) Primary_Screen->Orthogonal_Validation Hit Confirmation Structural_Biology Structural Biology (X-ray Crystallography) Orthogonal_Validation->Structural_Biology Binding Mode Determination Fragment_Growing Fragment Growing Structural_Biology->Fragment_Growing Fragment_Linking Fragment Linking Structural_Biology->Fragment_Linking SAR_Development SAR by Catalogue/ Synthesis Fragment_Growing->SAR_Development Fragment_Linking->SAR_Development Lead_Optimization Lead Optimization SAR_Development->Lead_Optimization End Candidate Drug Lead_Optimization->End Start Target Selection & Protein Production Start->Primary_Screen

Caption: A generalized workflow for a fragment-based drug design campaign.

Experimental Protocols

Part 1: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a sensitive, label-free biophysical technique ideal for the primary screening of fragment libraries due to its low protein consumption and ability to provide kinetic data.[11][12][13]

Objective: To identify if 3-(3-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine binds to the target kinase and to determine its binding affinity (KD).

Materials:

  • Purified, biotinylated target kinase

  • Streptavidin-coated sensor chip

  • SPR instrument (e.g., Biacore)

  • Running buffer (e.g., HBS-EP+)

  • 3-(3-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine stock solution in DMSO

  • Control fragments (known binder and non-binder)

Protocol:

  • Immobilization: Immobilize the biotinylated target kinase onto the streptavidin-coated sensor chip to a target level of ~10,000 Resonance Units (RU).

  • Fragment Preparation: Prepare a dilution series of 3-(3-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine in running buffer. The final DMSO concentration should be matched across all samples and the running buffer (typically ≤1%).

  • Binding Analysis:

    • Inject the diluted fragment solutions over the sensor surface at a constant flow rate (e.g., 30 µL/min).

    • Include buffer-only injections for double referencing.

    • Inject the control fragments to ensure assay performance.

  • Data Analysis:

    • Subtract the reference surface and buffer-only injection signals.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Hypothetical Data Presentation:

FragmentKD (µM)ka (1/Ms)kd (1/s)Ligand Efficiency (LE)
3-(3-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine1501.2 x 1030.180.35
Known Binder Control255.0 x 1030.1250.42
Non-Binder Control>1000N/AN/AN/A

Ligand Efficiency (LE) is a measure of the binding energy per heavy atom and is a key metric in FBDD.

Part 2: Orthogonal Validation using NMR Spectroscopy

NMR-based methods are powerful for validating fragment hits as they are performed in solution and can detect weak binding events.[11][14] Saturation Transfer Difference (STD) NMR is a ligand-observed experiment that is particularly well-suited for this purpose.

Objective: To confirm the binding of 3-(3-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine to the target kinase in solution.

Materials:

  • Purified target kinase

  • 3-(3-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine

  • Deuterated buffer (e.g., PBS in D2O)

  • NMR spectrometer (≥500 MHz) with a cryoprobe

Protocol:

  • Sample Preparation: Prepare two samples:

    • Sample A: 3-(3-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine in deuterated buffer.

    • Sample B: 3-(3-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine and the target kinase in deuterated buffer.

  • NMR Data Acquisition:

    • Acquire a 1D proton NMR spectrum of Sample A.

    • Acquire an STD NMR spectrum of Sample B. This involves irradiating the protein resonances and observing the transfer of saturation to the bound ligand.

  • Data Analysis:

    • Subtract the off-resonance spectrum from the on-resonance spectrum to generate the STD spectrum.

    • Protons of the fragment that are in close proximity to the protein will show signals in the STD spectrum, confirming binding.

Part 3: Structural Characterization by X-ray Crystallography

Obtaining a crystal structure of the fragment bound to the target protein is a crucial step in FBDD.[14][15] It provides detailed information about the binding mode and the key interactions, which is essential for guiding the hit-to-lead optimization process.[16]

Objective: To determine the three-dimensional structure of the 3-(3-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine-kinase complex.

Materials:

  • Highly pure and concentrated target kinase

  • Crystallization screens

  • 3-(3-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine

  • X-ray diffraction equipment

Protocol:

  • Crystallization:

    • Set up crystallization trials for the target kinase using vapor diffusion (sitting or hanging drop).

    • Once crystals are obtained, they can be soaked with a solution containing 3-(3-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine.

  • Data Collection:

    • Cryo-protect the soaked crystals and collect X-ray diffraction data at a synchrotron source.

  • Structure Determination:

    • Process the diffraction data and solve the structure by molecular replacement using a previously determined structure of the kinase.

    • Refine the model and build the fragment into the observed electron density.

Hit-to-Lead Optimization Strategies

The structural information obtained from X-ray crystallography will guide the next steps in the drug discovery process.[17][18]

Hit_To_Lead cluster_strategies Optimization Strategies Fragment_Hit Fragment Hit: 3-(3-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine (KD = 150 µM) Growing Fragment Growing: Add functionality to the amine or phenyl group to occupy adjacent pockets. Fragment_Hit->Growing Linking Fragment Linking: Identify a second fragment binding in a nearby pocket and link the two. Fragment_Hit->Linking Lead_Compound Lead Compound (KD < 1 µM) Growing->Lead_Compound Linking->Lead_Compound

Caption: Hit-to-lead optimization strategies for a fragment hit.

Fragment Growing: If the crystal structure reveals an unoccupied pocket adjacent to the bound fragment, new chemical groups can be added to the fragment to extend into this pocket and form additional interactions, thereby increasing affinity.[4][5] For 3-(3-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine, the primary amine is an ideal vector for growth.

Fragment Linking: If a second fragment is identified that binds to a nearby site, the two fragments can be chemically linked together.[4][5] This can lead to a significant increase in potency.

Conclusion

3-(3-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine represents a valuable starting point for fragment-based drug discovery campaigns, particularly for targets such as protein kinases. Its favorable physicochemical properties and the presence of clear vectors for chemical modification make it an attractive scaffold for optimization. The systematic application of biophysical screening techniques, coupled with structural biology, provides a robust framework for progressing this fragment from a low-affinity hit to a high-potency lead compound.

References

  • Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. PNAS.
  • Fragment Screening. Drug Discovery.
  • Original Functionalized Pyrazoles For Drug Discovery. Life Chemicals.
  • Different hit-to-lead optimization strategies (fragment growing,...). ResearchGate.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI.
  • PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate.
  • Fragment-based Lead Preparation in Drug Discovery and Development. Life Chemicals.
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.
  • Comprehensive fragment-based lead discovery solutions. Nuvisan.
  • Pyrazole Scaffolds: A promising frontier in drug discovery. Connect Journals.
  • In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. National Institutes of Health.
  • Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Massachusetts Biotechnology Council.
  • Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters.
  • FBDD: Fragment-Based Drug Design. BioSolveIT.
  • Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Sygnature Discovery.
  • Approaches to Fragment-Based Drug Design.
  • Fragment Based Drug Design and Field-Based Technology. Pharmacelera.
  • Fragment-Based Drug Discovery. Cambridge Healthtech Institute.
  • Hit-to-Lead Optimization Strategy In Drug Discovery. Pharmaceutical Technology.
  • Introduction into Fragment Based Drug Discovery. WuXi Biology.
  • Exploring Fragment-Based Approaches in Drug Discovery. Taylor & Francis Online.
  • Development and applications of fragment based drug design methods. Boston University.

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Method

Amide Coupling Protocols for 5-Aminopyrazole Carboxylic Acids: An Application Note

For Researchers, Scientists, and Drug Development Professionals Introduction The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, incl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including analgesic, anti-inflammatory, and anticancer properties.[1] The formation of an amide bond involving a 5-aminopyrazole carboxylic acid is a critical transformation in the synthesis of many biologically active compounds.[2][3] However, this particular amide coupling presents unique challenges due to the electronic properties of the aminopyrazole ring system. The amino group at the 5-position is often electron-deficient, rendering it less nucleophilic and consequently, less reactive in standard amide coupling reactions.[4][5] This application note provides a comprehensive guide to successfully performing amide couplings with 5-aminopyrazole carboxylic acids, detailing several robust protocols and the rationale behind their application.

The Challenge: Low Nucleophilicity of 5-Aminopyrazoles

The primary obstacle in the amide coupling of 5-aminopyrazole carboxylic acids is the reduced nucleophilicity of the exocyclic amino group. This is attributed to the electron-withdrawing nature of the pyrazole ring, which delocalizes the lone pair of electrons on the nitrogen atom, making it less available for nucleophilic attack on an activated carboxylic acid.[5] Standard coupling conditions that are effective for aliphatic or electron-rich aromatic amines may result in low yields, sluggish reactions, or complete failure when applied to this substrate class.[4] Therefore, the choice of coupling reagent and reaction conditions is paramount to achieving high conversion and purity.

Recommended Coupling Protocols

Several strategies can be employed to overcome the challenges associated with the low reactivity of 5-aminopyrazoles. These generally involve the use of highly reactive coupling reagents or the in-situ formation of more potent acylating agents.

Protocol 1: Carbodiimide-Mediated Coupling with Additives (EDC/HOBt or EDC/DMAP/HOBt)

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI), are widely used for amide bond formation due to their efficiency and the water-soluble nature of the urea byproduct, which simplifies purification.[6] The mechanism involves the activation of the carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate.[7] However, this intermediate can be prone to side reactions, such as the formation of an N-acylurea.[6] To mitigate this and enhance the reaction rate, additives like 1-hydroxybenzotriazole (HOBt) are often employed. HOBt intercepts the O-acylisourea to form an HOBt-ester, which is more stable and less susceptible to racemization.[7]

For particularly unreactive amines like 5-aminopyrazoles, the addition of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can be beneficial.[4] DMAP acts as an acyl transfer agent, forming a highly reactive acyliminium ion intermediate, which can be more readily attacked by the weakly nucleophilic amine.[4]

Detailed Experimental Protocol (EDC/HOBt/DMAP):

  • Reagent Preparation: To a solution of the 5-aminopyrazole carboxylic acid (1.0 equiv) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) (0.1-0.5 M), add the amine (1.0-1.2 equiv), HOBt (1.2 equiv), and DMAP (0.1-0.2 equiv).

  • Activation: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.2-1.5 equiv) portion-wise.

  • Reaction: Add a tertiary amine base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[6]

Protocol 2: Uronium/Aminium Salt-Based Coupling (HATU/DIPEA)

Uronium and aminium salt-based coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are among the most effective reagents for difficult amide couplings.[8][9] HATU reacts with the carboxylic acid in the presence of a non-nucleophilic base like DIPEA to form a highly reactive OAt-active ester.[7][8] This intermediate is particularly effective for coupling with electron-deficient amines and sterically hindered substrates.[5][8]

Detailed Experimental Protocol (HATU/DIPEA):

  • Reagent Preparation: In a round-bottom flask, dissolve the 5-aminopyrazole carboxylic acid (1.0 equiv) and HATU (1.1-1.5 equiv) in anhydrous DMF or DCM.

  • Activation: Cool the solution to 0 °C. Add DIPEA (2.0-3.0 equiv) dropwise. Stir the mixture at 0 °C for 15-30 minutes for pre-activation.

  • Reaction: Add the amine (1.1 equiv) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 1-18 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.[7]

Protocol 3: Acyl Fluoride-Mediated Coupling

For extremely challenging couplings where standard reagents fail, the conversion of the carboxylic acid to a more reactive acyl fluoride can be a successful strategy.[5][10][11] Reagents such as cyanuric fluoride or Deoxo-Fluor can be used for the in situ formation of acyl fluorides. These highly reactive intermediates can then couple with even poorly nucleophilic amines, often at elevated temperatures.[5][10]

Comparative Summary of Protocols

ProtocolCoupling Reagent(s)AdditivesBaseKey AdvantagesPotential Disadvantages
1EDC·HClHOBt, DMAP (cat.)DIPEA or TEACost-effective, water-soluble byproducts.[6]May be less effective for highly hindered substrates.
2HATUNoneDIPEAHigh reactivity, suitable for difficult couplings, low racemization.[8][9]Higher cost, potential for guanidinium byproduct formation.
3Cyanuric Fluoride, Deoxo-FluorNoneVariesEffective for extremely unreactive substrates.[10][11]Harsh reagents, may require elevated temperatures.

Visualizing the Reaction Pathways

To better understand the mechanisms of these coupling protocols, the following diagrams illustrate the key steps involved.

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH Active_Ester OAt-Active Ester Carboxylic_Acid->Active_Ester + HATU, DIPEA HATU HATU DIPEA DIPEA Amide R-CONH-Ar Active_Ester->Amide + Amine Amine Ar-NH2 (5-Aminopyrazole)

Caption: Mechanism of HATU-mediated amide bond formation.

EDC_Mechanism cluster_activation_edc Activation & Interception cluster_coupling_edc Coupling Step Carboxylic_Acid_EDC R-COOH O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid_EDC->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt-Active Ester O_Acylisourea->HOBt_Ester + HOBt HOBt HOBt Amide_EDC R-CONH-Ar HOBt_Ester->Amide_EDC + Amine Amine_EDC Ar-NH2 (5-Aminopyrazole)

Caption: Mechanism of EDC/HOBt-mediated amide bond formation.

Troubleshooting and Optimization

  • Low Yields: If yields are consistently low, consider increasing the equivalents of the coupling reagent and base. Switching to a more powerful coupling reagent like HATU is also recommended.[5] Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediates.

  • Side Reactions: The formation of an N-acylurea byproduct with EDC can be suppressed by the addition of HOBt.[6] With HATU, a potential side reaction is the formation of a guanidinium byproduct from the reaction of the amine with HATU; pre-activation of the carboxylic acid before adding the amine can minimize this.

  • Steric Hindrance: For sterically demanding substrates, reaction at elevated temperatures may be necessary, particularly when using the acyl fluoride method.[5][10]

  • Protecting Groups: If the 5-aminopyrazole carboxylic acid contains other reactive functional groups, appropriate protecting group strategies must be employed.[12][13][14] For example, other amino or carboxylic acid groups should be protected with orthogonal protecting groups such as Boc or Fmoc for amines, and benzyl or t-butyl esters for carboxylic acids.[14][15]

Conclusion

The successful synthesis of amides from 5-aminopyrazole carboxylic acids is a critical step in the development of novel therapeutics. While the inherent low nucleophilicity of the 5-amino group presents a significant challenge, the use of appropriate coupling reagents and optimized reaction conditions can lead to high yields and pure products. The protocols outlined in this application note, particularly those employing HATU or a modified EDC/HOBt/DMAP system, provide reliable methods for achieving this important transformation. For particularly recalcitrant substrates, the formation of a highly reactive acyl fluoride intermediate offers a powerful alternative. Careful consideration of the substrate's electronic and steric properties will guide the selection of the most suitable protocol.

References

  • Ferreira, B. S., et al. (2021). Synthesis of Pyrazole-Carboxamides and Pyrazole-Carboxylic Acids Derivatives: Simple Methods to Access Powerful Building Blocks. Letters in Organic Chemistry, 18(5), 335-343. Available at: [Link]

  • Reddy, T. S., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(31), 4064-4068. Available at: [Link]

  • Menpara, K., et al. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 7(3), 1350-1356. Available at: [Link]

  • Zhang, Y., et al. (2014). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Chemical and Pharmaceutical Bulletin, 62(7), 653-661. Available at: [Link]

  • Organic Synthesis. Acid-Amine Coupling using EDCI. Available at: [Link]

  • Acar, Ç., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Scientific Reports, 14(1), 13638. Available at: [Link]

  • Ghodran, A., et al. (2013). Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds. International Journal of Molecular Sciences, 14(5), 10345-10363. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

  • Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available at: [Link]

  • Lundgren, R. J., et al. (2014). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 12(46), 9397-9401. Available at: [Link]

  • Common Organic Chemistry. Amine to Amide (EDC + HOBt). Available at: [Link]

  • Lundgren, R. J., et al. (2014). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Semantic Scholar. Available at: [Link]

  • Pignataro, L., et al. (2020). Amide bond formation strategies: latest advances on a dateless transformation. Organic & Biomolecular Chemistry, 18(47), 9561-9576. Available at: [Link]

  • Reddit. (2022). amide coupling help. r/Chempros. Available at: [Link]

  • Isidro-Llobet, A., et al. (2009). Protecting Groups in Peptide Synthesis. Chemical Reviews, 109(6), 2455-2504. Available at: [Link]

  • Common Organic Chemistry. Amine to Amide (Coupling) - HATU. Available at: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • Senturk, M., et al. (2008). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(6), 895-900. Available at: [Link]

  • Harris, D. P., et al. (2021). Highly efficient on-DNA amide couplings promoted by micelle forming surfactants for the synthesis of DNA encoded libraries. Chemical Science, 12(23), 8002-8010. Available at: [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

  • Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction? r/organicchemistry. Available at: [Link]

  • LibreTexts Chemistry. (2024). 26.7: Peptide Synthesis. Available at: [Link]

  • Aapptec. Coupling Reagents. Available at: [Link]

  • eGyanKosh. 2. Carboxyl protecting groups. Available at: [Link]

  • Syamaiah, K., et al. (2014). US/HATU-catalyzed carboxylic acid and amine coupling to furnish 1H-pyrrole pyrimidine hybrids bridged by an amide bond. Tetrahedron Letters, 55(43), 5916-5919. Available at: [Link]

  • Gangarapu, N. R., & Chandrasekhar, K. B. (2017). NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. ChemistrySelect, 2(25), 7706-7710. Available at: [Link]

  • Healy, A. R., et al. (2018). Three-Component Coupling of Aldehydes, Aminopyrazoles and Sulfoxonium Ylides via Rhodium(III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrazolo[1,5-a]pyrimidines. The Journal of Organic Chemistry, 83(17), 10134-10153. Available at: [Link]

  • de la Torre, A., & Maulide, N. (2021). Challenges and Breakthroughs in Selective Amide Activation. Chemistry – A European Journal, 27(32), 8246-8263. Available at: [Link]

  • Yamamoto, H., & Imagawa, H. (2013). Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Communications, 49(89), 10449-10461. Available at: [Link]

  • Reddit. (2024). Struggling with amide coupling. r/Chempros. Available at: [Link]

  • El-Emary, T. I. (2009). Recent developments in aminopyrazole chemistry. Arkivoc, 2009(1), 198-250. Available at: [Link]

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Application

Application Note: A Researcher's Guide to the Regioselective N-Alkylation of 3-(3-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine

Abstract The N-alkylation of pyrazoles is a cornerstone transformation in medicinal chemistry, pivotal for synthesizing a vast array of pharmacologically active compounds. However, the inherent tautomerism of unsymmetric...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The N-alkylation of pyrazoles is a cornerstone transformation in medicinal chemistry, pivotal for synthesizing a vast array of pharmacologically active compounds. However, the inherent tautomerism of unsymmetrical pyrazoles presents a significant synthetic challenge, often leading to mixtures of N1 and N2 alkylated regioisomers that are difficult to separate.[1][2] This guide provides a comprehensive technical overview and detailed protocols for the N-alkylation of 3-(3-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine, a scaffold of interest in drug discovery. We will delve into the mechanistic principles governing regioselectivity, offer a robust, optimized protocol for base-mediated alkylation, and discuss critical methods for product characterization and troubleshooting.

Introduction: The Significance of N-Alkylated 5-Aminopyrazoles

The pyrazole core is a privileged scaffold in modern drug development, found in numerous FDA-approved drugs.[2][3] The 5-aminopyrazole moiety, in particular, serves as a versatile building block for compounds targeting a wide range of biological pathways.[4][5] The functionalization of the pyrazole nitrogen atoms through N-alkylation is a critical step in modulating a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby fine-tuning its pharmacokinetic and pharmacodynamic profile.

This document serves as a practical guide for researchers, explaining the causality behind experimental choices to achieve predictable and high-yielding N-alkylation of the title compound, with a strong emphasis on controlling the reaction's regiochemical outcome.

The Core Challenge: Understanding and Controlling Regioselectivity

The N-alkylation of an unsymmetrical pyrazole like 3-(3-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine can occur at two distinct nitrogen atoms, N1 and N2. The resulting products are regioisomers, and achieving selectivity for one over the other is the primary challenge.[1] This selectivity is not arbitrary; it is governed by a delicate interplay of steric, electronic, and reaction-condition-dependent factors.

  • Steric Hindrance : Alkylation generally favors the less sterically encumbered nitrogen atom.[1][6] In our target molecule, the N1 position is flanked by the 5-amino group, while the N2 position is adjacent to the bulkier 3-(3-fluorophenyl) group. Therefore, steric factors alone would suggest a preference for alkylation at the N1 position.

  • Electronic Effects : The nucleophilicity of the two nitrogen atoms is influenced by the substituents on the pyrazole ring. The 5-amino group is electron-donating, which may increase the electron density and nucleophilicity of the adjacent N1 atom. Conversely, the electronic properties of the 3-aryl substituent also play a role.[1]

  • Reaction Conditions : The choice of base, solvent, and temperature can dramatically influence the N1:N2 product ratio.[1][2]

    • Base/Solvent System : The combination of a carbonate base (e.g., K₂CO₃, Cs₂CO₃) in a polar aprotic solvent (e.g., DMSO, DMF) is a well-established method for promoting regioselective N1-alkylation of 3-substituted pyrazoles.[1][7][8] The dissociation of the base and the solvation of the resulting pyrazolate anion are key. In some cases, strong bases like sodium hydride (NaH) can also prevent the formation of isomeric mixtures.[9]

    • Alkylating Agent : The reactivity of the alkylating agent (R-X) follows the trend I > Br > Cl > OTs. Using a bulkier alkylating agent can further enhance steric bias towards the less hindered nitrogen.[1]

    • Temperature : Lowering the reaction temperature can sometimes increase the kinetic selectivity for one isomer over the other.[1]

G Title Factors Influencing N-Alkylation Regioselectivity Steric Steric Hindrance Title->Steric Electronic Electronic Effects Title->Electronic Conditions Reaction Conditions Title->Conditions Sub_Steric Substituent Bulk (e.g., 3-Aryl vs 5-Amino) Steric->Sub_Steric Alkyl_Steric Alkylating Agent Size Steric->Alkyl_Steric Outcome N1 vs. N2 Selectivity Steric->Outcome Sub_Elec Substituent Properties (e.g., EDG vs EWG) Electronic->Sub_Elec Electronic->Outcome Base Base Choice (K₂CO₃, NaH, etc.) Conditions->Base Solvent Solvent Polarity (DMF, DMSO, TFE) Conditions->Solvent Temp Temperature Conditions->Temp Conditions->Outcome

Key determinants of regioselectivity in pyrazole N-alkylation.

Experimental Protocol: Base-Mediated N1-Alkylation

This protocol provides a reliable starting point for the regioselective N1-alkylation of 3-(3-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine using standard laboratory reagents.

3.1. Materials and Reagents

  • Substrate : 3-(3-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine (1.0 eq)

  • Alkylating Agent : Alkyl halide (e.g., Iodomethane, Ethyl bromide) (1.1 - 1.2 eq)

  • Base : Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (1.5 - 2.0 eq)

  • Solvent : Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Work-up : Deionized Water, Ethyl Acetate (EtOAc), Brine (sat. aq. NaCl)

  • Drying Agent : Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Equipment : Round-bottom flask, magnetic stirrer, condenser, heating mantle/oil bath, nitrogen/argon line, TLC plates, separatory funnel, rotary evaporator, flash chromatography system.

3.2. Step-by-Step Procedure

  • Reaction Setup : To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-(3-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine (1.0 eq) and the base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition : Add anhydrous DMF to the flask to create a suspension (concentration typically 0.1-0.5 M).

  • Deprotonation : Stir the suspension at room temperature for 30-60 minutes. This step facilitates the formation of the pyrazolate anion.

  • Addition of Alkylating Agent : Add the alkylating agent (1.1 eq) dropwise to the stirring suspension. An exothermic reaction may be observed.

  • Reaction : Stir the reaction mixture at the desired temperature (typically ranging from room temperature to 60°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Quenching and Extraction : Upon completion, cool the reaction to room temperature and pour it into a beaker containing cold deionized water. Extract the aqueous mixture with ethyl acetate (3x volumes).

  • Washing : Combine the organic extracts and wash with brine to remove residual DMF and inorganic salts.

  • Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to isolate the desired N-alkylated product.[1]

G Start Setup Reaction (Pyrazole, Base, Solvent) under N₂ Stir Stir at RT (30-60 min) for Deprotonation Start->Stir Add Add Alkylating Agent (dropwise) Stir->Add React Stir at RT-60°C (4-24h) Monitor by TLC/LC-MS Add->React Workup Quench (H₂O) Extract (EtOAc) React->Workup Purify Wash, Dry, Concentrate & Purify (Column) Workup->Purify Product Pure N-Alkylated Product Purify->Product

General workflow for the base-mediated N-alkylation of pyrazoles.

Optimization and Characterization

The following table provides starting points for optimizing the reaction. Yields and ratios are illustrative and will depend on the specific alkylating agent used.

Entry Base (eq) Solvent Temp (°C) Expected Major Isomer Anticipated Outcome Reference
1K₂CO₃ (2.0)DMSO25-50N1Good N1 selectivity, moderate to good yield[1][7]
2Cs₂CO₃ (1.5)DMF25N1High yield, good N1 selectivity[1]
3NaH (1.2)THF/DMF0 to 25N1Can offer high selectivity, requires careful handling[1][9]
4K₂CO₃ (2.0)AcetonitrileRefluxN1May require higher temp; good for some substrates[1]

Characterization of Regioisomers:

Distinguishing between the N1 and N2 alkylated products is crucial.

  • NMR Spectroscopy : This is the most powerful tool for routine characterization.

    • ¹H NMR : The chemical shift of the protons on the alkyl group (e.g., the N-CH₃ or N-CH₂) will differ between the two isomers due to the different anisotropic effects of the adjacent ring substituents.

    • ¹³C NMR : Similarly, the carbon shifts of the pyrazole ring and the attached alkyl group will be distinct for each isomer.[10]

    • NOESY : A 2D NOESY experiment can be definitive. For the N1-alkylated isomer, a nuclear Overhauser effect (NOE) should be observed between the protons of the alkyl group and the protons of the 5-amino group. For the N2 isomer, an NOE would be expected between the alkyl group and the 3-aryl substituent's protons.[6]

  • X-ray Crystallography : If a single crystal can be grown, this technique provides unambiguous structural confirmation.[3][7]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
No or Low Conversion 1. Inactive alkylating agent (e.g., alkyl chloride). 2. Insufficiently strong or soluble base. 3. Low reaction temperature. 4. Reagents not anhydrous.1. Switch to a more reactive alkyl halide (bromide or iodide).[1] 2. Use a stronger base (e.g., Cs₂CO₃) or a solvent that better solubilizes it. 3. Increase the reaction temperature incrementally. 4. Ensure all glassware is oven-dried and solvents are anhydrous.
Poor Regioselectivity 1. Suboptimal base/solvent combination. 2. High reaction temperature favoring thermodynamic product. 3. Steric and electronic factors are closely balanced.1. Screen different conditions; K₂CO₃/DMSO is a good starting point for N1.[7] 2. Try running the reaction at a lower temperature (e.g., 0°C or RT). 3. Consider using a bulkier alkylating agent to favor the less hindered site.
Formation of Side Products 1. Dialkylation at both pyrazole N and amino N. 2. O-alkylation if using a base like NaH with DMF at high temp.1. Use a slight excess (1.1 eq) of the alkylating agent. Consider protecting the 5-amino group if it remains an issue. 2. Avoid high temperatures (>80-100°C) when using NaH in DMF.

Alternative Methodologies

While base-mediated alkylation is the most common approach, other methods can be valuable, especially when regioselectivity is challenging.

  • Acid-Catalyzed Alkylation : Using trichloroacetimidates as electrophiles in the presence of a Brønsted acid (e.g., camphorsulfonic acid) can provide N-alkylated pyrazoles, often with sterically controlled regioselectivity.[6][11]

  • Phase Transfer Catalysis (PTC) : PTC can offer high yields and simplify work-up procedures, sometimes even under solvent-free conditions.[1][8]

  • Enzymatic Alkylation : For ultimate regioselectivity, engineered enzymes can catalyze pyrazole alkylation with >99% preference for a single isomer, though this is a specialized technique.[12]

Conclusion

The successful N-alkylation of 3-(3-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine is readily achievable with careful consideration of reaction parameters. Control of regioselectivity is paramount and is primarily dictated by the strategic choice of the base and solvent system. The combination of potassium carbonate in DMSO or DMF provides a robust and reliable method for achieving preferential N1-alkylation. Thorough characterization, particularly using 1D and 2D NMR techniques, is essential to confirm the structure of the final product. The protocols and insights provided herein empower researchers to confidently approach this critical transformation in their synthetic endeavors.

References

  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition. Available at: [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Available at: [Link]

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. ACS Figshare. Available at: [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications. Available at: [Link]

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. ResearchGate. Available at: [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications. Available at: [Link]

  • Pyrazole. SlideShare. Available at: [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ACS Publications. Available at: [Link]

  • Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. MDPI. Available at: [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. Available at: [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. Available at: [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Available at: [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PMC. Available at: [Link]

  • Method for purifying pyrazoles.Google Patents.
  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals. Available at: [Link]

  • Process for the purification of pyrazoles.Google Patents.
  • Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. ResearchGate. Available at: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • N-alkylation method of pyrazole.Google Patents.
  • Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. Available at: [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. PMC. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Distinguishing Pyrazole Tautomers Using ¹H-¹⁵N HMBC NMR Spectroscopy

Welcome to the technical support center for advanced NMR applications. This guide is designed for researchers, scientists, and professionals in drug development who are leveraging the power of NMR spectroscopy to elucida...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced NMR applications. This guide is designed for researchers, scientists, and professionals in drug development who are leveraging the power of NMR spectroscopy to elucidate the fine structural details of pyrazole-containing compounds. The annular tautomerism of pyrazoles presents a common yet significant challenge in structural characterization. This guide provides in-depth, question-and-answer-based troubleshooting and methodological advice on utilizing ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) NMR spectroscopy to unambiguously distinguish between pyrazole tautomers.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm seeing a doubled set of signals or broad peaks in the ¹H NMR spectrum of my pyrazole. Is this due to tautomerism, and how can I confirm it?

A1: This is a classic indicator of tautomerism in pyrazoles that are unsubstituted at the N1 position.[1] These molecules can exist as a mixture of two rapidly interconverting tautomers. The appearance of your NMR spectrum depends on the rate of this exchange relative to the NMR timescale.

  • Slow Exchange: At low temperatures, you may observe two distinct sets of signals, one for each tautomer.[1][2]

  • Fast Exchange: At higher temperatures, the signals coalesce into a single, averaged set.[1]

  • Intermediate Exchange: In this regime, you will observe broad peaks.

Troubleshooting Steps:

  • Variable Temperature (VT) NMR: This is your first and most powerful tool.[1]

    • Procedure: Acquire ¹H NMR spectra at a range of temperatures (e.g., from 298 K down to 223 K, or lower if your solvent and instrument permit).

    • Expected Outcome: If tautomerism is the cause, you should see the broad signals sharpen and resolve into two distinct sets as you lower the temperature. Conversely, raising the temperature should cause distinct sets of signals to broaden, coalesce, and eventually sharpen into a single averaged set.[1]

  • D₂O Exchange: A broad signal, often between 10-14 ppm, is characteristic of the N-H proton.[1]

    • Procedure: Add a drop of deuterium oxide (D₂O) to your NMR sample, shake well, and re-acquire the ¹H spectrum.

    • Expected Outcome: The N-H proton signal will disappear or significantly decrease in intensity due to proton-deuterium exchange. This confirms the presence of a labile N-H proton involved in the tautomerism.

Q2: How can ¹H-¹⁵N HMBC definitively distinguish between the two pyrazole tautomers?

A2: The power of ¹H-¹⁵N HMBC lies in its ability to detect long-range correlations (typically over 2-4 bonds) between protons and nitrogen atoms.[3] This allows you to unambiguously determine the connectivity within each tautomer, even when they coexist in solution.

The key is to identify the correlations between the pyrazole ring protons (H3, H4, and H5) and the two nitrogen atoms (N1 and N2). The pattern of these correlations will be different for each tautomer.

Illustrative Example:

Consider a generic 3(5)-substituted pyrazole:

  • Tautomer I (Substituent at C3):

    • The N-H proton is on N1.

    • You will observe a strong two-bond correlation (²J) between H5 and N1.

    • You will observe a weaker three-bond correlation (³J) between H4 and N1.

    • You will observe a two-bond correlation (²J) between H3 (or the substituent proton) and N2.

  • Tautomer II (Substituent at C5):

    • The N-H proton is on N1.

    • You will observe a strong two-bond correlation (²J) between H3 and N1.

    • You will observe a weaker three-bond correlation (³J) between H4 and N1.

    • You will observe a two-bond correlation (²J) between H5 (or the substituent proton) and N2.

By mapping these correlations, you can definitively assign the structure of each tautomer present in your sample.

Q3: I'm not seeing any cross-peaks in my ¹H-¹⁵N HMBC spectrum. What are the common reasons for this, and how can I troubleshoot it?

A3: This is a frequent issue, often related to experimental parameters not being optimized for the specific characteristics of ¹⁵N.

Troubleshooting Checklist:

  • Incorrect Optimization of the Long-Range Coupling Constant (ⁿJHN):

    • The Problem: The HMBC experiment's efficiency is highly dependent on the value of the long-range coupling constant used in the pulse sequence. For ¹H-¹⁵N correlations, this value can vary significantly.

    • The Solution: The delay for the evolution of long-range coupling (often denoted as d6 in Bruker pulse sequences) is calculated as 1/(2*ⁿJHN). A typical starting point for ⁿJHN is 5-10 Hz.[4][5] However, this may not be optimal for all systems.

    • Advanced Tip: Consider running multiple HMBC experiments with different ⁿJHN values (e.g., 5 Hz, 8 Hz, and 12 Hz) to detect a wider range of correlations. Alternatively, accordion-type sequences can be used which vary this delay within a single experiment.[6]

  • Insufficient Number of Scans:

    • The Problem: ¹⁵N has a very low natural abundance (0.37%), meaning signals are inherently weak.[7]

    • The Solution: Be prepared to acquire data for an extended period. For a moderately concentrated sample (~20-30 mg in 0.6 mL), a ¹H-¹⁵N HMBC can take several hours to overnight to achieve a good signal-to-noise ratio.[3] The use of a cryogenic probe can significantly reduce the required experiment time.[4]

  • Incorrect Spectral Width in the ¹⁵N Dimension (F1):

    • The Problem: The chemical shift range for ¹⁵N is much larger than for ¹³C. If your spectral width is too narrow, you may not be observing the signals from your pyrazole nitrogens.

    • The Solution: Pyrazole nitrogens typically resonate in a broad range. A "pyrrole-like" nitrogen (N-H) will have a different chemical shift than a "pyridine-like" nitrogen.[4][8] Ensure your F1 spectral width is wide enough to encompass all expected nitrogen signals. A width of 200-300 ppm is a safe starting point.

  • Pulse Calibration:

    • The Problem: Incorrectly calibrated 90° pulses for ¹⁵N will lead to inefficient signal transfer and weak or absent cross-peaks.

    • The Solution: Always ensure that the ¹⁵N pulse widths are properly calibrated for your probe and sample. Modern spectrometers often have automated procedures for this.

Q4: How do I set up a ¹H-¹⁵N HMBC experiment on a Bruker spectrometer?

A4: Here is a general workflow for setting up this experiment. Note that specific parameter names may vary slightly with your software version.

Step-by-Step Experimental Protocol:

  • Sample Preparation: Dissolve a sufficient amount of your compound (ideally >10 mg) in a suitable deuterated solvent in a high-quality NMR tube.

  • Initial ¹H Spectrum: Acquire a standard 1D ¹H spectrum to determine the chemical shift range of your protons.

  • Load the ¹H-¹⁵N HMBC Parameter Set:

    • In TopSpin, create a new experiment number.

    • Read in a standard Bruker parameter set for a gradient-selected ¹H-¹⁵N HMBC. A common choice is hmbcgpndqf.[9]

  • Set the Spectral Windows:

    • o1p: Set the center of the ¹H (F2) dimension based on your 1D ¹H spectrum.[9]

    • sw (F2): Set the spectral width in the ¹H dimension to cover all proton signals.

    • o2p: Set the center of the ¹⁵N (F1) dimension. A value around 150-200 ppm is a reasonable starting point for pyrazoles.

    • sw (F1): Set the spectral width in the ¹⁵N dimension. Use a wide range, for example, 250 ppm.

  • Set the Key Parameters:

    • td (F2 and F1): Set the number of data points. Typical values are 2K in F2 and 256 in F1.[9]

    • ns: Set the number of scans. This is highly sample-dependent. Start with a multiple of 8 (e.g., 16 or 32) and increase as needed.

    • d6: This is the delay for long-range coupling evolution. It is determined by cnst13.

    • cnst13: This is the long-range ¹H-¹⁵N coupling constant you are optimizing for. A good starting value is 8 Hz.[9]

  • Acquire and Process the Data:

    • Start the acquisition (zg).

    • After the experiment is complete, process the data using xfb. Phase correction is typically not required for magnitude-mode spectra.[9]

Table 1: Typical ¹H-¹⁵N HMBC Acquisition Parameters (Bruker)

ParameterDescriptionRecommended Value
Pulse ProgramGradient-selected HMBChmbcgpndqf
o1p¹H spectral center (ppm)Based on ¹H spectrum
sw (F2)¹H spectral width (ppm)Cover all proton signals
o2p¹⁵N spectral center (ppm)~150-200 ppm
sw (F1)¹⁵N spectral width (ppm)250-300 ppm
td (F2)Time domain in F22048 (2K)
td (F1)Time domain in F1256
nsNumber of scans≥16 (sample dependent)
cnst13Long-range J(HN) (Hz)5-10 Hz

Visualizing the Workflow

Tautomer_Analysis_Workflow A Observe Complex ¹H NMR (Broad/Doubled Signals) B Perform Variable Temperature (VT) NMR A->B C Signals Resolve at Low Temp? B->C D Tautomerism Confirmed C->D Yes J Consider Other Phenomena (e.g., Rotamers, Impurities) C->J No E Set up ¹H-¹⁵N HMBC Experiment D->E F Optimize for ⁿJHN = 5-10 Hz E->F G Acquire Data (Sufficient Scans) F->G H Analyze Correlation Patterns G->H I Assign Tautomer Structures H->I

HMBC_Correlations cluster_0 Tautomer I (R at C3) cluster_1 Tautomer II (R at C5) N1_I N1-H N2_I N2 C3_I C3-R C4_I C4-H C5_I C5-H N1_II N1-H N2_II N2 C3_II C3-H C4_II C4-H C5_II C5-R

References

  • Claramunt, R. M., et al. (2006). The use of NMR spectroscopy to study tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy, 49(3-4), 169-206. [Link]

  • Elguero, J., et al. (1993). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Journal of the Chemical Society, Perkin Transactions 2, (5), 989-995. [Link]

  • Pazderski, L., et al. (2019). ¹⁵N labeling and analysis of ¹³C–¹⁵N and ¹H–¹⁵N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. RSC Advances, 9(42), 24459-24483. [Link]

  • Martin, G. E., & Williams, A. J. (2004). A robust method for determining H-1-N-15 long-range correlations: N-15 optimzed CIGAR-HMBC experiments. Magnetic Resonance in Chemistry, 42(4), 364-368. [Link]

  • IMSERC. (n.d.). TUTORIAL: ge-2D 1H-15N HMBC EXPERIMENT. Northwestern University. [Link]

  • CEITEC. (n.d.). 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy). Masaryk University. [Link]

  • NMR Wiki Q&A Forum. (2013). how to get a 1H-15N HMBC spectroscopy. [Link]

  • ACD/Labs. (2026). Differentiating Tautomers using 15N chemical shift information. [Link]

  • Reddit. (2023). 1H-15N HMBC. r/Chempros. [Link]

Sources

Optimization

Technical Support Center: Purification of 3-(3-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine

Welcome to the technical support center for the purification of 3-(3-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-(3-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to navigate the challenges of purifying this important pyrazole derivative.

Introduction

3-(3-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine is a key building block in the synthesis of various biologically active compounds.[1] The purity of this intermediate is paramount to ensure the desired outcome and integrity of subsequent reactions and final products. This guide offers practical, field-proven insights into overcoming common purification hurdles.

Preliminary Crude Mixture Analysis

Before initiating any purification protocol, a thorough analysis of the crude reaction mixture is essential. This proactive step can save significant time and resources.

  • Thin-Layer Chromatography (TLC): A quick and effective method to get a preliminary assessment of the number of components in your mixture.[2][3][4] Use a suitable solvent system, such as a mixture of ethyl acetate and petroleum ether, to visualize the separation of your target compound from impurities.[3]

  • High-Performance Liquid Chromatography (HPLC): For a more quantitative analysis, HPLC is the preferred method.[5] It provides accurate information on the purity of the crude product and the relative amounts of different impurities. A validated RP-HPLC method can be developed for routine analysis of pyrazoline derivatives.[6]

  • Spectroscopic Methods (NMR, MS): Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial for identifying the structures of the desired product and major byproducts.[2] This information is invaluable for designing an effective purification strategy.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems that may arise during the purification of 3-(3-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine in a question-and-answer format.

Issue 1: Low Yield After Purification

Q: I'm experiencing a significant loss of my product during purification. What are the likely causes and how can I mitigate this?

A: Low recovery can stem from several factors. Let's break them down:

  • Inappropriate Purification Technique:

    • Causality: The chosen method might not be suitable for the scale or the physicochemical properties of your compound. For instance, column chromatography on a very small scale can lead to significant losses on the stationary phase.

    • Solution: For multi-gram scales, consider recrystallization as a primary purification step, which is often more efficient for crystalline solids.[3] If chromatography is necessary, ensure the column size and adsorbent amount are appropriate for your sample quantity.

  • Product Degradation:

    • Causality: Pyrazole derivatives can be sensitive to pH extremes.[5] The amine functionality in your compound makes it basic and susceptible to degradation or salt formation in the presence of strong acids.

    • Solution: Maintain a neutral pH during workup and purification. If an acidic or basic wash is necessary, perform it quickly and at a low temperature. Ensure all solvents for chromatography are neutral.

  • Sub-optimal Chromatography Conditions:

    • Causality: An improperly chosen solvent system can lead to either poor separation (co-elution with impurities) or irreversible adsorption of your product onto the silica gel.

    • Solution: Systematically screen different solvent systems using TLC. A good starting point for many pyrazole derivatives is a mixture of ethyl acetate and hexane or petroleum ether.[7][8] The ideal Rf value for column chromatography is typically between 0.2 and 0.4.

Issue 2: Persistent Impurities in the Final Product

Q: After purification by column chromatography, I still observe impurities in my NMR/HPLC analysis. What are these likely impurities and how can I remove them?

A: The nature of the impurities depends heavily on the synthetic route. Common culprits include:

  • Regioisomers:

    • Causality: If an unsymmetrical 1,3-dicarbonyl compound was used in the synthesis, the formation of regioisomeric pyrazole products is a common issue, and these can be very difficult to separate due to similar polarities.[2]

    • Solution:

      • Optimize Chromatography: A shallower solvent gradient or the use of a different stationary phase (e.g., alumina) might improve separation.

      • Recrystallization: Carefully select a solvent or solvent mixture for recrystallization. This can sometimes selectively crystallize one isomer, leaving the other in the mother liquor.

      • Derivatization: In challenging cases, derivatizing the amine group could alter the polarity sufficiently to allow for separation, followed by a deprotection step.

  • Unreacted Starting Materials:

    • Causality: Incomplete reactions will leave starting materials in the crude mixture.

    • Solution:

      • Hydrazine: Unreacted hydrazine can often be removed with an acidic wash during the workup, as it will form a water-soluble salt.[2]

      • 1,3-Dicarbonyl Compound: This can typically be separated by column chromatography.[2]

  • Colored Impurities:

    • Causality: Side reactions involving the hydrazine starting material can produce colored byproducts, often resulting in yellow or red hues in the reaction mixture.[2]

    • Solution: A charcoal treatment of the crude product solution before further purification can sometimes effectively remove these colored impurities.

Issue 3: Product Appears as an Oil or Fails to Crystallize

Q: My purified 3-(3-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine is an oil, or I'm struggling to induce crystallization. What should I do?

A: This is a common challenge, often indicating the presence of residual solvents or minor impurities that inhibit crystallization.

  • Removal of Residual Solvents:

    • Causality: Solvents from the purification process can become trapped in the product.

    • Solution: Dry the product under high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable.

  • Inducing Crystallization:

    • Causality: The product may be in a supersaturated state or require a nucleation site to begin crystallization.

    • Solution:

      • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches can provide nucleation sites.

      • Seeding: If you have a small amount of crystalline material from a previous batch, add a tiny crystal to the oil.

      • Solvent-Induced Crystallization (Trituration): Add a small amount of a non-polar solvent in which your product is poorly soluble (e.g., hexane or diethyl ether) to the oil and stir vigorously.[9][10] This can often induce precipitation of the solid product.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance and melting point of pure 3-(3-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine?

Q2: What analytical techniques are essential for confirming the purity and identity of the final product?

A2: A combination of techniques is recommended for full characterization:

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and check for the presence of impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Elemental Analysis: To determine the elemental composition and confirm the empirical formula.

  • HPLC: To determine the purity with high accuracy.[5]

Q3: Can I use an alternative purification method to column chromatography?

A3: Yes, several alternatives can be considered:

  • Recrystallization: As mentioned, this is a highly effective method for crystalline solids, especially on a larger scale.[3]

  • Acid-Base Extraction: The amine group allows for the possibility of selective extraction. The crude mixture can be dissolved in an organic solvent and washed with a dilute acid to extract the basic product into the aqueous layer as its salt. The aqueous layer is then basified, and the purified product is extracted back into an organic solvent.

  • Formation of Acid Addition Salts: The pyrazole can be converted into an acid addition salt, which can then be crystallized and purified. The free base can be regenerated by treatment with a base.[11]

Q4: My TLC shows a single spot, but my NMR indicates impurities. Why is this?

A4: This can happen for a few reasons:

  • Co-elution on TLC: The impurity may have a very similar Rf value to your product in the chosen TLC solvent system, making them appear as a single spot.

  • NMR is More Sensitive: NMR is a more sensitive technique and can detect impurities at levels that are not visible on a TLC plate.

  • Non-UV Active Impurities: If the impurity does not have a chromophore, it will not be visible under UV light on the TLC plate.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This is a standard method for the purification of many organic compounds.

  • Slurry Preparation: Adsorb the crude 3-(3-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in the desired eluent.

  • Loading: Carefully load the slurry containing the crude product onto the top of the packed column.

  • Elution: Begin eluting with the chosen solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization

This method is ideal for obtaining highly pure crystalline material.

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, place the solution in an ice bath or a refrigerator.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

Visualization of Purification Workflow

PurificationWorkflow Crude Crude 3-(3-Fluorophenyl)-4-methyl- 1H-pyrazol-5-amine Mixture Analysis Preliminary Analysis (TLC, HPLC, NMR) Crude->Analysis Decision Choose Purification Strategy Analysis->Decision Chromatography Column Chromatography Decision->Chromatography Complex Mixture Recrystallization Recrystallization Decision->Recrystallization Crystalline Solid Extraction Acid-Base Extraction Decision->Extraction Basic Product PurityCheck Purity & Identity Confirmation (NMR, MS, HPLC, EA) Chromatography->PurityCheck Recrystallization->PurityCheck Extraction->PurityCheck PureProduct Pure Product PurityCheck->PureProduct

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Troubleshooting

Technical Support Center: Navigating Steric Challenges in 4-Methyl Substituted Pyrazole Chemistry

Welcome to the technical support center dedicated to overcoming the unique synthetic challenges posed by 4-methyl substituted pyrazoles. This guide is designed for researchers, medicinal chemists, and process development...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to overcoming the unique synthetic challenges posed by 4-methyl substituted pyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. The presence of a methyl group at the C4 position, while seemingly minor, introduces significant steric and electronic effects that can profoundly influence reactivity and reaction outcomes.

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these challenges. We will delve into the mechanistic underpinnings of common issues and provide actionable solutions grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with 4-methyl-halo-pyrazoles often sluggish or low-yielding compared to their unsubstituted counterparts?

The methyl group at the C4 position of the pyrazole ring exerts steric hindrance, which can impede the approach of the catalyst and coupling partners to the adjacent C3 and C5 positions. This steric congestion can slow down key steps in the catalytic cycle, such as oxidative addition and reductive elimination, leading to lower reaction rates and yields.[1][2] Furthermore, the electron-donating nature of the methyl group can slightly alter the electronic properties of the pyrazole ring, which may also influence catalyst performance.

Q2: I'm attempting a Suzuki-Miyaura coupling with a 4-methyl-5-iodopyrazole and a bulky boronic acid, but I'm seeing significant decomposition and low product yield. What's happening?

Low yields in Suzuki-Miyaura couplings with sterically demanding substrates are a common issue.[3] The combination of the 4-methyl group on the pyrazole and a bulky boronic acid creates a highly congested environment around the reaction center. This can lead to several problems:

  • Inefficient Transmetalation: The transfer of the organic group from the boron atom to the palladium center can be sterically hindered.

  • Protodeboronation: The boronic acid can react with trace amounts of water or other protic sources in the reaction mixture, leading to the formation of the corresponding arene byproduct and reducing the amount of boronic acid available for the desired coupling.[4]

  • Catalyst Decomposition: The sterically encumbered environment can lead to catalyst instability and decomposition, reducing the overall catalytic activity.

To address these issues, careful optimization of the catalyst system, base, and reaction conditions is crucial. Utilizing bulky, electron-rich phosphine ligands and considering microwave irradiation to overcome activation energy barriers are effective strategies.[5]

Q3: I am trying to perform a Buchwald-Hartwig N-arylation on 4-methylpyrazole, but the reaction is not proceeding to completion. What are the key parameters to consider for optimization?

The Buchwald-Hartwig amination is sensitive to steric hindrance, and the 4-methyl group can interfere with the formation of the C-N bond.[6] Key parameters to optimize include:

  • Ligand Selection: Bulky, electron-rich phosphine ligands are essential for promoting the reaction. Ligands like XPhos, SPhos, and tBuBrettPhos have been shown to be effective in coupling sterically hindered substrates.[6][7]

  • Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[8] However, for substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, often requiring higher reaction temperatures.[8]

  • Solvent: Aprotic solvents such as toluene, dioxane, or THF are typically used. The solubility of the reactants and the catalyst system in the chosen solvent is important for reaction efficiency.[8]

  • Temperature: Higher reaction temperatures are often required to overcome the steric barrier. Microwave irradiation can be a highly effective tool for rapidly screening reaction conditions and driving sluggish reactions to completion.[9][10]

Q4: I need to introduce a substituent at the C5 position of a 1,4-disubstituted pyrazole. What is the best strategy?

Direct electrophilic substitution on a 4-methyl substituted pyrazole ring will preferentially occur at the C4 position due to its higher electron density.[1][2][11][12] Since the C4 position is already occupied by a methyl group, electrophilic substitution at C3 or C5 becomes more challenging and often requires more forcing conditions.[11]

A common and effective strategy is a metalation-functionalization sequence. Directed ortho-metalation (DoM) using a suitable directing group at the N1 position, followed by quenching with an electrophile, can provide regioselective functionalization at the C5 position. Alternatively, a halogen-metal exchange of a 5-halo-4-methylpyrazole followed by reaction with an electrophile is a reliable method.[13]

Troubleshooting Guides

Problem 1: Low Yield in Suzuki-Miyaura Coupling of 4-Methyl-5-halopyrazole

Symptoms:

  • Low conversion of the starting halopyrazole.

  • Formation of significant amounts of dehalogenated pyrazole.

  • Presence of homocoupled boronic acid byproduct.

Logical Troubleshooting Workflow:

start Low Yield in Suzuki Coupling catalyst Optimize Catalyst System start->catalyst base Re-evaluate Base catalyst->base success Improved Yield catalyst->success Effective sub_catalyst1 Switch to Bulky Ligand (XPhos, SPhos, RuPhos) catalyst->sub_catalyst1 sub_catalyst2 Use Pre-catalyst (e.g., XPhos Pd G2/G3) catalyst->sub_catalyst2 conditions Modify Reaction Conditions base->conditions base->success Effective sub_base1 Use Stronger Base (Cs2CO3, K3PO4) base->sub_base1 boronic_acid Check Boronic Acid Stability conditions->boronic_acid conditions->success Effective sub_conditions1 Increase Temperature conditions->sub_conditions1 sub_conditions2 Use Microwave Irradiation conditions->sub_conditions2 boronic_acid->catalyst Re-optimize boronic_acid->success Effective sub_boronic_acid1 Use Pinacol Ester boronic_acid->sub_boronic_acid1

Caption: Troubleshooting workflow for low-yield Suzuki couplings.

Detailed Causality and Solutions:

  • Catalyst and Ligand Choice is Paramount: Standard catalysts like Pd(PPh₃)₄ may not be efficient enough for sterically hindered substrates.[5]

    • Actionable Advice: Switch to a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃) in combination with a bulky, electron-rich biaryl phosphine ligand. These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[7][14][15] A comparative table of commonly used ligands is provided below. Using a pre-formed catalyst, such as XPhos Pd G2, can also improve reaction efficiency and reproducibility by ensuring the formation of the active catalytic species.[3][4]

  • Base Strength and Solubility Matter: The base is crucial for the transmetalation step.

    • Actionable Advice: If you are using a mild base like Na₂CO₃, consider switching to a stronger base such as Cs₂CO₃ or K₃PO₄.[5] These bases are more effective at promoting the transmetalation of sterically hindered boronic acids. Ensure the base is finely ground and anhydrous.

  • Overcoming the Activation Barrier: Steric hindrance increases the activation energy of the reaction.

    • Actionable Advice: Increase the reaction temperature. If conventional heating is not effective, microwave irradiation is an excellent technique to rapidly deliver energy to the reaction mixture, often leading to significantly shorter reaction times and higher yields.[5]

  • Boronic Acid Stability: Protodeboronation is a common side reaction, especially with electron-rich or heteroaryl boronic acids.

    • Actionable Advice: Use the corresponding boronic acid pinacol ester, which is often more stable and less prone to protodeboronation. Using anhydrous solvents and ensuring an inert atmosphere can also minimize this side reaction.

Comparative Data: Ligand Selection for Suzuki-Miyaura Coupling

LigandStructureKey FeaturesRecommended for
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylVery bulky and electron-rich. Generally provides high reaction rates.A good first choice for challenging couplings, including those with aryl chlorides.[7][15]
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylBulky with electron-donating methoxy groups. Often highly effective for hindered substrates.Particularly useful for preparing extremely hindered biaryls.[16]
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylSimilar to SPhos but with isopropoxy groups.Effective for a wide range of substrates, including heteroaryl couplings.[7]
tBuBrettPhos 4-(Di-tert-butylphosphino)-N,N-dimethyl-2',4',6'-triisopropyl-3,6-dimethoxy-1,1'-biphenyl-2-amineVery bulky with an amino group for additional coordination.Excellent for hindered primary amines in Buchwald-Hartwig reactions, but its bulk can be beneficial in Suzuki couplings as well.
Problem 2: Incomplete Conversion in Buchwald-Hartwig N-Arylation of 4-Methylpyrazole

Symptoms:

  • Reaction stalls before full consumption of the starting materials.

  • A mixture of starting materials and product is observed.

  • Potential for catalyst decomposition (formation of palladium black).

Logical Troubleshooting Workflow:

start Incomplete Buchwald-Hartwig Reaction ligand Screen Ligands start->ligand base Optimize Base ligand->base success Complete Conversion ligand->success Effective sub_ligand1 Use Bulky Biarylphosphine Ligands (e.g., tBuBrettPhos, XPhos) ligand->sub_ligand1 temperature Adjust Temperature base->temperature base->success Effective sub_base1 Switch to Stronger, Non-nucleophilic Base (NaOtBu or LHMDS) base->sub_base1 reagents Check Reagent Purity & Stoichiometry temperature->reagents temperature->success Effective sub_temperature1 Increase Temperature or Use Microwave temperature->sub_temperature1 reagents->ligand Re-evaluate reagents->success Effective sub_reagents1 Ensure Anhydrous Conditions & Inert Atmosphere reagents->sub_reagents1

Caption: Troubleshooting workflow for incomplete Buchwald-Hartwig amination.

Detailed Causality and Solutions:

  • Ligand is Crucial for Reductive Elimination: The final, product-forming step of the catalytic cycle, reductive elimination, can be slow for sterically hindered substrates.

    • Actionable Advice: Employ bulky dialkylbiaryl phosphine ligands. The steric bulk on the ligand promotes the reductive elimination step, which is often rate-limiting.[6] Ligands such as tBuBrettPhos and XPhos are excellent starting points for hindered systems.[6][7]

  • Base Strength and Type: Incomplete deprotonation of the pyrazole or side reactions involving the base can stall the reaction.

    • Actionable Advice: Use a strong, non-nucleophilic base like NaOtBu or LHMDS to ensure complete deprotonation of the pyrazole nitrogen.[8] Be cautious with alkoxide bases at high temperatures, as they can sometimes participate in side reactions.

  • Elevated Temperatures are Often Necessary: The steric hindrance from the 4-methyl group and potentially bulky aryl halides creates a significant activation barrier.

    • Actionable Advice: Increase the reaction temperature, typically in the range of 80-150 °C.[17] Microwave-assisted heating is highly recommended as it can significantly accelerate the reaction and improve yields, often in minutes compared to hours with conventional heating.[9][10] A general procedure for microwave-assisted Buchwald-Hartwig amination is provided below.

  • Reagent Quality and Reaction Setup: The palladium catalyst is sensitive to oxygen and impurities.

    • Actionable Advice: Ensure all reagents are pure and the solvents are anhydrous. Thoroughly degas the reaction mixture and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.

Experimental Protocols

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling of 4-Iodo-1-methyl-1H-pyrazole

This protocol is adapted from Cheng et al., Chin. Chem. Lett., 2014, 25, 875-879.[5]

Reaction Scheme:

Materials:

  • 4-Iodo-1-methyl-1H-pyrazole (1.0 equiv)

  • Arylboronic acid (1.0-1.2 equiv)

  • Pd(PPh₃)₄ (2 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.5 equiv)

  • 1,2-Dimethoxyethane (DME)

  • Water

  • Microwave vial

Procedure:

  • To a microwave vial, add 4-iodo-1-methyl-1H-pyrazole (e.g., 0.5 mmol, 104 mg), the arylboronic acid (0.5 mmol), Pd(PPh₃)₄ (0.01 mmol, 11.6 mg), and Cs₂CO₃ (1.25 mmol, 407 mg).

  • Add DME and water in a 10:4 volumetric ratio (e.g., 3 mL DME and 1.2 mL H₂O).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 90 °C for 5-15 minutes. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: General Procedure for Microwave-Assisted Buchwald-Hartwig N-Arylation of 4-Methylpyrazole

This protocol is a generalized procedure based on the principles described by Gandeepan et al., Chem. Sci., 2019, 10, 1644-1661 and adapted for microwave conditions.[9][10]

Reaction Scheme:

Materials:

  • 4-Methylpyrazole (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd₂(dba)₃ (2-5 mol%)

  • XPhos (4-10 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4-2.5 equiv)

  • Anhydrous toluene

  • Microwave vial

Procedure:

  • In a glovebox or under an inert atmosphere, add the aryl bromide (e.g., 1.0 mmol), Pd₂(dba)₃, XPhos, and NaOtBu to a microwave vial.

  • Add 4-methylpyrazole (1.2 mmol, 98.5 mg) and anhydrous toluene (e.g., 4 mL).

  • Seal the vial, remove it from the glovebox, and place it in the microwave reactor.

  • Irradiate the reaction mixture at 130-150 °C for 15-45 minutes. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

References

  • Cheng, H., Wu, Q. Y., Han, F., & Yang, G. F. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(6), 875-879.
  • BenchChem. (2025). Technical Support Center: Improving Selectivity in Electrophilic Substitution of Pyrazoles.
  • Dissanayake, D. M. M., et al. (2022). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Molecules, 27(19), 6539.
  • Krasovskiy, A., et al. (2009). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters, 11(15), 3454–3457.
  • Gandeepan, P., et al. (2019). Transition-metal-catalyzed C–N bond forming reactions. Chemical Science, 10(6), 1644-1661.
  • Kappe, C. O. (2011). Microwave-Assisted and Continuous Flow Multistep Synthesis of 4-(Pyrazol-1-yl)carboxanilides. The Journal of Organic Chemistry, 76(16), 6659–6671.
  • BenchChem. (2025).
  • University of Liverpool. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity.
  • Biscoe, M. R., et al. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 130(41), 13856–13869.
  • Ananikov, V. P. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 27(45), 13481-13495.
  • Henthorn, J. T., et al. (2017). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 15(42), 8963-8967.
  • Entegris. (n.d.). Buchwald Ligands Review.
  • BenchChem. (2025).
  • Unknown. (n.d.). Pyrazole.
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  • Bekhit, A. A., & Abdel-Aziem, T. (2018).
  • Lee, S., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4689.
  • WuXi AppTec. (2024). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Wikipedia. (n.d.).
  • Cheng, H., Wu, Q. Y., Han, F., & Yang, G. F. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(6), 875-879.
  • Negishi, E. I. (2002). Handbook of Organopalladium Chemistry for Organic Synthesis. John Wiley & Sons.
  • Unknown. (n.d.). Pyrazole structure highlighting the nucleophilic and electrophilic....
  • Bouziane, A., et al. (2025). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry, 18(10), 105221.
  • Wang, Y., et al. (2018). A novel series of 4-methyl substituted pyrazole derivatives as potent glucagon receptor antagonists: Design, synthesis and evaluation of biological activities. Bioorganic & Medicinal Chemistry, 26(8), 1896-1908.
  • Elguero, J., & Claramunt, R. M. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 27.
  • Powers, D. C., et al. (2020). Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles. Molecules, 25(11), 2596.
  • Wikipedia. (n.d.). Dialkylbiaryl phosphine ligands.
  • Savitha, B., et al. (2019). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki–Miyaura cross-coupling of 7-chloro-6-azaindole with boronic acids. Molecular Diversity, 23(2), 377-386.
  • Houk, K. N., et al. (2023). Bioorthogonal 4H-pyrazole “click” reagents.
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  • Organic Chemistry Portal. (n.d.).
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  • Orłowski, K., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9579–9591.
  • Lee, S., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4689.
  • Daugulis, O., et al. (2011). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition.
  • Ahmed, A., et al. (2024). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 297, 01001.
  • Mishra, V., & Singh, M. S. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 15(6), 762-774.
  • El-Sayed, M. A. A., et al. (2000). Synthesis and chemistry of N-arylated pyrano[2,3-c]pyrazoles. Journal of the Chemical Society, Perkin Transactions 1, (20), 3571-3578.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Purity Method Development for Fluorinated Aminopyrazoles

This guide presents a systematic, in-depth comparison of strategies for developing a robust HPLC purity method for fluorinated aminopyrazoles. Moving beyond generic templates, we will explore the nuanced challenges prese...

Author: BenchChem Technical Support Team. Date: February 2026

This guide presents a systematic, in-depth comparison of strategies for developing a robust HPLC purity method for fluorinated aminopyrazoles. Moving beyond generic templates, we will explore the nuanced challenges presented by this class of compounds and provide a data-driven framework for selecting optimal chromatographic conditions. The methodologies described herein are designed to be self-validating, ensuring the development of a reliable, stability-indicating assay suitable for the rigorous demands of pharmaceutical development.

The Analytical Challenge: Understanding Fluorinated Aminopyrazoles

Fluorinated aminopyrazoles are a common motif in modern pharmaceuticals due to their unique physicochemical properties that can enhance metabolic stability and binding affinity. However, these same properties present distinct challenges for analytical chemists in reversed-phase HPLC (RP-HPLC):

  • The Pyrazole Ring: A heterocyclic, aromatic system that can engage in π-π interactions.

  • The Amino Group: A basic functional group (pKa dependent) that is prone to ionization. This makes peak shape and retention highly sensitive to mobile phase pH.[1][2][3] Uncontrolled pH can lead to severe peak tailing due to interactions with residual silanols on the stationary phase surface.

  • Fluorine Substituents: The high electronegativity of fluorine atoms can create strong molecular dipoles and alter the compound's interaction with the stationary phase, often in ways not predicted by simple hydrophobicity models.

A successful method must be able to resolve the active pharmaceutical ingredient (API) from process impurities and potential degradants, a requirement mandated by regulatory bodies and detailed in guidelines such as ICH Q2(R1).[4][5][6][7]

The Strategic Approach to Method Development

A systematic, multi-stage approach is crucial for efficiently navigating the complexities of method development.[8][9][10] This process involves an initial broad screening of key parameters to identify promising conditions, followed by fine-tuning to achieve optimal separation.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization P1_Start Define Analytical Target Profile (ATP) P1_Col Screen Stationary Phases (C18, Phenyl-Hexyl, F5) P1_Start->P1_Col P1_MP Screen Mobile Phase pH (e.g., pH 3.0 & pH 6.8) P1_Col->P1_MP P1_Grad Scouting Gradient (5-95% B in 15 min) P1_MP->P1_Grad P2_Select Select Best Column/pH (Based on Screening Data) P1_Grad->P2_Select Analyze Data P2_Grad Optimize Gradient Slope (Shallow vs. Steep) P2_Select->P2_Grad P2_Temp Evaluate Column Temperature (e.g., 30°C, 40°C, 50°C) P2_Grad->P2_Temp P2_Flow Adjust Flow Rate P2_Temp->P2_Flow P3_Final Final Method Conditions P2_Flow->P3_Final Confirm Robustness P3_Val Method Validation (ICH Q2) P3_Final->P3_Val

Caption: A systematic workflow for HPLC method development.

Part I: Foundational Method Screening — A Comparative Analysis

The goal of the initial screening is to identify the most critical parameters influencing selectivity. For fluorinated aminopyrazoles, the stationary phase chemistry and mobile phase pH are paramount.

Stationary Phase Selection: Beyond C18

While C18 is the workhorse of reversed-phase chromatography, its selectivity is based primarily on hydrophobicity.[11] This can be insufficient for complex molecules like fluorinated aminopyrazoles. We compared a traditional C18 column with phases offering alternative selectivities: a Phenyl-Hexyl phase and a Pentafluorophenyl (F5) phase.[12][13]

  • C18 (Octadecylsilane): Separates based on hydrophobic interactions. Often a good starting point but may show poor peak shape for basic compounds and insufficient selectivity for structurally similar, fluorinated isomers.

  • Phenyl-Hexyl: This phase possesses an aromatic ring, enabling it to engage in π-π interactions with the pyrazole ring of the analytes.[11][14][15] This provides a different selectivity mechanism compared to the purely aliphatic C18 phase.[14][16]

  • Pentafluorophenyl (F5): This highly fluorinated phase offers a multitude of interaction mechanisms, including dipole-dipole, hydrogen bonding, and π-π interactions, making it exceptionally versatile.[17][18][19][20] It has shown particular utility in separating halogenated and isomeric compounds.[18][19]

StationaryPhaseInteractions cluster_C18 C18 Phase cluster_Phenyl Phenyl-Hexyl Phase cluster_F5 F5 Phase Analyte Fluorinated Aminopyrazole Pyrazole Ring (π-system) Amino Group (Basic) Fluorine (Dipole) C18 C18 Alkyl Chain Hydrophobic Interaction Analyte->C18 Hydrophobic Phenyl Phenyl Ring π-π Interaction Hydrophobic Interaction Analyte->Phenyl π-π & Hydrophobic F5 Fluorinated Phenyl Ring π-π Interaction Dipole-Dipole Hydrophobic Interaction Analyte->F5 Multiple Mechanisms

Caption: Analyte interactions with different stationary phases.

Experimental Screening Protocol

A generic scouting gradient was applied to a sample containing the main peak and two known impurities across the three selected columns at two different pH values.

  • HPLC System: Standard Analytical HPLC/UHPLC with UV Detector

  • Columns:

    • Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)

    • Phenomenex Kinetex Phenyl-Hexyl (4.6 x 150 mm, 2.6 µm)

    • Waters CORTECS F5 (4.6 x 150 mm, 2.7 µm)

  • Mobile Phase A: 10 mM Phosphate Buffer (adjusted to pH 3.0 or 6.8)

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% to 95% B over 15 minutes, hold for 2 minutes, re-equilibrate for 3 minutes.

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 40°C

  • Detection: 254 nm

  • Injection Volume: 5 µL

Screening Results & Interpretation

The performance of each column/pH combination was evaluated based on the resolution (Rs) between the most critical peak pair (Impurity 1 and the Main Peak) and the tailing factor (Tf) of the main (aminopyrazole) peak.

Column Mobile Phase pH Resolution (Rs) [Imp 1 / Main] Tailing Factor (Tf) [Main Peak] Observations
C18 3.01.41.8Poor peak shape for the basic main peak. Co-elution is imminent.
C18 6.81.12.2Severe peak tailing as the amino group is partially protonated.
Phenyl-Hexyl 3.02.11.3Good resolution and improved peak shape. π-π interactions are likely enhancing selectivity.[14]
Phenyl-Hexyl 6.81.81.6Resolution decreases slightly, and tailing worsens compared to pH 3.0.
F5 3.02.8 1.1 Excellent resolution and peak symmetry. Multiple interaction modes are effective. [19][21]
F5 6.82.51.4Still provides good separation, demonstrating robustness across pH ranges.

Part II: Method Optimization

With the F5 column and acidic pH selected, the next step is to fine-tune the gradient and temperature to maximize resolution and efficiency.

Gradient Optimization

The initial 15-minute scouting gradient provides good separation, but it can likely be shortened. By adjusting the gradient slope, we can improve resolution where needed or reduce run time.

  • Determine the Elution Window: Identify the start and end %B where the first and last peaks of interest elute from the scouting run.

  • Adjust the Slope: Run a new, shallower gradient focused on this elution window. For example, if peaks elute between 30% and 50% B, a new gradient of 25-55% B over 10 minutes could be tested to increase the separation between closely eluting peaks.

Temperature Optimization

Column temperature is a powerful yet often underutilized tool for influencing selectivity.[23][24][25][26] Changes in temperature can alter the thermodynamics of analyte-stationary phase interactions, sometimes even changing the elution order of peaks.[23][27]

  • Protocol: Analyze the sample using the optimized gradient at three different temperatures: 30°C, 40°C, and 50°C.

  • Expected Outcome: Increasing temperature generally decreases retention times and can improve peak efficiency by reducing mobile phase viscosity.[23][25][27] Most importantly, it can subtly alter selectivity, which may be enough to resolve a critical pair.[23][24][26]

Comparative Data for Temperature Optimization (F5 Column, pH 3.0)

Temperature Resolution (Rs) [Imp 1 / Main] Resolution (Rs) [Main / Imp 2] Analysis Time (min)
30°C2.91.912.5
40°C2.82.211.8
50°C2.72.5 11.2

Recommended Final Protocol

This systematic comparison leads to a robust and highly selective final method for the purity analysis of the target fluorinated aminopyrazole.

Final HPLC Method Conditions
  • Column: Waters CORTECS F5 (4.6 x 150 mm, 2.7 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid (pH ~2.8)

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 30% to 60% B over 12 minutes

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 50°C

  • Detection: 254 nm

  • Injection Volume: 5 µL

Sample Preparation
  • Accurately weigh approximately 10 mg of the sample into a 20 mL volumetric flask.

  • Dissolve in and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

  • Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.

This method is now ready for formal validation according to ICH Q2(R1) guidelines, which includes assessing specificity, linearity, accuracy, precision, and robustness.[4][7]

References

  • Chrom Tech. (2025, October 28). How Does Column Temperature Affect HPLC Resolution?
  • Oreate AI. (2026, January 27). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography.
  • Unknown. (2026, February 3). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • Onyx Scientific. An Effective Approach to HPLC Method Development.
  • Ibis Scientific, LLC. (2025, March 6). Why Temperature Is Important in Liquid Chromatography.
  • Avantor. The Importance of Temperature in Liquid Chromatography.
  • Unknown. (2002, August 2). Temperature selectivity in reversed-phase high performance liquid chromatography.
  • Unknown. (2025, November 28). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International.
  • PubMed. Retention of [(18)F]fluoride on reversed phase HPLC columns.
  • Unknown. A Three-Pronged Template Approach for Rapid HPLC Method Development.
  • Unknown. Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.
  • Chromatography Today. The Use of Temperature for Method Development in LC.
  • SciSpace. Effective HPLC method development.
  • BioPharm International. Core-Shell Phase Column Increases Reproducibility.
  • HALO Columns. Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures.
  • International Journal of Pharmaceutical Sciences. A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines.
  • Sigma-Aldrich. Benefits of Ascentis Express Phenyl-Hexyl over Biphenyl for the Separation of Pain Management Opiates.
  • Waters Knowledge Base. (2017, September 22). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?
  • ResearchGate. (2011, November). Retention of [18F]fluoride on reversed phase HPLC columns | Request PDF.
  • Chromatography Today. (2014, October 29). Phenomenex Adds Versatile F5 (Pentafluorophenyl) Columns With Unmatched Reproducibility to Kinetex® HPLC/UHPLC Core-Shell Line.
  • Phenomenex. Kinetex F5 Core-Shell HPLC Columns.
  • ResearchGate. (2025, August 5). A systematic approach to RP-HPLC method development in a pharmaceutical QbD environment.
  • ResearchGate. (2025, August 6). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC.
  • Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation.
  • Waters. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases.
  • Unknown. Development of Analytical Methods to Quantify Perfluorooctane Sulfonate and Related Compounds in the Environment.
  • PubMed. (2011, March 15). HPLC determination of perfluorinated carboxylic acids with fluorescence detection.
  • LCGC International. (2016, February 1). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases.
  • PMC. The Effect of Column and Eluent Fluorination on the Retention and Separation of non-Fluorinated Amino Acids and Proteins by HPLC.
  • The Scientist. (2015, January 4). Phenomenex Adds Versatile F5 (Pentafluorophenyl) Columns.
  • The University of Aberdeen Research Portal. (2019, April 11). Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS).
  • Unknown. Perfluorinated compounds detection using non-target analysis of rp-hpLC-ICpMS/MS.
  • Agilent. Control pH During Method Development for Better Chromatography.
  • Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines.
  • Industry news. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
  • LCGC International. (2026, February 11). Back to Basics: The Role of pH in Retention and Selectivity.
  • Unknown. (2025, May 15). Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations.
  • Veeprho Pharmaceuticals. (2025, August 25). Different Types of Stationary Phases in Liquid Chromatography.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • MPL Lösungsfabrik. (2018, May 11). Method categories according to the ICH Q2(R1).
  • ACS Omega. (2021, September 23). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.
  • International Journal of Pharmaceutical Sciences. (2025, June 9). Saurabh Borkar, Int. J. of Pharm. Sci., 2025, Vol 3, Issue 6, 1822-1833.
  • Unknown. (2014, August 10). [Link] A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from

  • Unknown. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • SIELC Technologies. (2018, February 16). Separation of Pyrazole on Newcrom R1 HPLC column.
  • Unknown. (2024, December 23). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐.
  • Wikipedia. Reversed-phase chromatography.

Sources

Comparative

Definitive Guide to Mass Spectrometry Fragmentation of Methyl-Pyrazole Amines

Topic: Mass Spectrometry Fragmentation Patterns of Methyl-Pyrazole Amines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Isomer Challen...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Patterns of Methyl-Pyrazole Amines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Isomer Challenge in Drug Discovery

Methyl-pyrazole amines are ubiquitous pharmacophores in modern drug discovery, serving as critical scaffolds for kinase inhibitors (e.g., crizotinib analogues) and GPCR ligands. However, their structural simplicity belies a significant analytical challenge: regioisomerism .

The three primary isomers—1-methyl-3-aminopyrazole , 1-methyl-5-aminopyrazole , and 3-amino-5-methylpyrazole —share an identical molecular formula (


, MW 97.12 Da) and often co-elute in reverse-phase chromatography. Differentiating them requires a mastery of their distinct gas-phase fragmentation kinetics.

This guide provides an in-depth mechanistic comparison of these isomers, establishing a self-validating MS/MS workflow to unambiguously identify each species based on diagnostic ion intensity ratios and characteristic neutral losses.

Mechanistic Deep Dive: Fragmentation Pathways

The fragmentation of protonated methyl-pyrazole amines (


, m/z 98) is governed by two competing mechanisms: neutral loss of ammonia (

)
and ring cleavage (RDA-like mechanisms) . The dominance of one pathway over the other is dictated by the position of the methyl group relative to the amine.
2.1 The "Ortho-Effect" in 1-Methyl-5-Aminopyrazole

In the 1,5-isomer, the N-methyl group and the C-amine are adjacent (vicinal). This proximity creates a steric and electronic environment that favors the elimination of the amine group.

  • Mechanism: Protonation occurs preferentially at the ring nitrogen (

    
    ). The adjacent methyl group destabilizes the solvated ion, lowering the activation energy for the ejection of 
    
    
    
    .
  • Result: The spectrum is dominated by the

    
     ion at m/z 81 .
    
2.2 Ring Stability in 1-Methyl-3-Aminopyrazole

In the 1,3-isomer, the substituents are separated by a methine bridge (


). This separation reduces steric strain, making the exocyclic amine bond stronger.
  • Mechanism: The molecule is more likely to undergo ring opening before losing the amine. This leads to the expulsion of HCN (27 Da) or

    
      (41 Da) from the pyrazole core.
    
  • Result: A more complex spectrum with significant ions at m/z 71 (

    
    ) and m/z 57  (
    
    
    
    ), often rivaling the m/z 81 peak in intensity.
2.3 Tautomerism in 3-Amino-5-Methylpyrazole

Unlike the N-methylated isomers, this species exists as a tautomeric mixture in solution. However, in the gas phase (ESI), it typically protonates to form a symmetric resonance structure that fragments via sequential losses of HCN.

Visualization: Fragmentation Decision Tree

The following diagram illustrates the branching pathways that allow for isomeric differentiation.

PyrazoleFragmentation Precursor Precursor Ion [M+H]+ m/z 98 Isomer15 1-Methyl-5-Aminopyrazole (Steric Strain) Precursor->Isomer15 Identification Isomer13 1-Methyl-3-Aminopyrazole (Ring Stable) Precursor->Isomer13 Identification Ion81_High m/z 81 (Base Peak) [M+H - NH3]+ Isomer15->Ion81_High Major Path (-17 Da) Ion54 m/z 54 [m/z 81 - HCN]+ Ion81_High->Ion54 -27 Da Ion71 m/z 71 [M+H - HCN]+ Isomer13->Ion71 Ring Cleavage (-27 Da) Ion57 m/z 57 [M+H - CH3CN]+ Isomer13->Ion57 Ring Cleavage (-41 Da) Ion81_Low m/z 81 (Minor) [M+H - NH3]+ Isomer13->Ion81_Low Minor Path

Caption: Comparative fragmentation pathways for N-methyl aminopyrazoles. The 1,5-isomer is characterized by a dominant ammonia loss, while the 1,3-isomer exhibits significant ring cleavage fragments.

Comparative Performance Guide

The following table summarizes the diagnostic criteria for differentiating the three isomers using ESI-MS/MS (Collision Energy ~15-20 eV).

Feature1-Methyl-5-Aminopyrazole 1-Methyl-3-Aminopyrazole 3-Amino-5-Methylpyrazole
Dominant Mechanism Amine Ejection (Ortho-effect)Ring Cleavage (RDA-like)Sequential HCN Loss
Base Peak (100%) m/z 81 (

)
m/z 98 or m/z 57 m/z 98 (Precursor often stable)
Diagnostic Ratio (m/z 81 : m/z 71)> 10 : 1 < 2 : 1 Variable (approx 1:1)
Unique Marker Absence of significant m/z 57Distinct peak at m/z 57 (

)
High stability of precursor
Retention Time (HILIC Column)Early Eluter (More Polar)Late Eluter (Less Polar)Intermediate

Key Insight: The ratio of the ammonia loss peak (m/z 81) to the nitrile loss peak (m/z 57 or 71) is the most reliable quantitative metric for assignment.

Experimental Protocol: Self-Validating Identification Workflow

To ensure reproducibility, use this standardized LC-MS/MS protocol. This method utilizes HILIC chromatography, which is superior to C18 for retaining these small, polar basic amines.

Step 1: Sample Preparation
  • Dissolve 1 mg of sample in 1 mL of 100% Acetonitrile (MeCN) .

  • Dilute 1:100 with 95:5 MeCN:Water containing 0.1% Formic Acid.

    • Why: High organic content prevents breakthrough on HILIC columns. Formic acid ensures full protonation (

      
      ).
      
Step 2: LC-MS/MS Parameters
  • Column: HILIC Amide (e.g., Waters BEH Amide or TSKgel Amide-80), 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: Isocratic hold at 90% B for 2 mins, then ramp to 60% B over 5 mins.

    • Validation: The 1,5-isomer (more polar due to exposed amine) typically elutes before the 1,3-isomer.

  • Ionization: ESI Positive Mode.

  • Collision Energy (CE): Stepped CE (10, 20, 30 eV) is recommended to capture both the fragile ammonia loss and the energy-demanding ring cleavage.

Step 3: Data Analysis (The "Rule of 57")
  • Extract ion chromatograms (EIC) for m/z 98 , 81 , 71 , and 57 .

  • Check m/z 57:

    • If m/z 57 > 20% of base peak

      
      1-Methyl-3-Aminopyrazole .
      
    • If m/z 57 < 5% (trace) and m/z 81 is dominant

      
      1-Methyl-5-Aminopyrazole .
      
  • Confirm with m/z 81:

    • High intensity indicates the "Ortho-effect" (1,5-isomer).

References
  • Trends for Pyrazole Fragmentation Determined by GC-MS Source: IntechOpen Context: foundational mechanisms of pyrazole ring cleavage and substituent effects (nitro/methyl). [Link]

  • Mass Spectrometry of 3(5)-Aminopyrazoles Source: NIST Chemistry WebBook Context: Standard reference spectra for 1-methyl-1H-pyrazol-5-amine and related isomers. [Link]

  • Differentiation of Isomeric Pesticides by High-Resolution Mass Spectrometry Source: MDPI (Molecules) Context: Methodologies for distinguishing positional isomers using diagnostic ion ratios and HRAM. [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles Source: MDPI (Molecules) Context: Tautomeric equilibria and structural assignment of C-methylated pyrazoles. [Link]

Validation

A Senior Application Scientist's Guide to Comparative Docking of Aminopyrazole Ligands in ATP Binding Pockets

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting a comparative molecular docking study of aminopyrazole ligands within the ATP binding pockets of...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting a comparative molecular docking study of aminopyrazole ligands within the ATP binding pockets of protein kinases. We will move beyond a simple protocol, delving into the rationale behind experimental choices to ensure the generation of reliable and insightful data for structure-based drug design.

Introduction: The Significance of Aminopyrazoles and the ATP Binding Pocket

The aminopyrazole scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of potent inhibitors targeting a variety of protein kinases.[1][2] Many of these derivatives have shown significant promise as anticancer agents.[3][4] The therapeutic efficacy of these inhibitors often stems from their ability to compete with adenosine triphosphate (ATP) by occupying its binding site on the kinase.[5]

The ATP binding pocket is a highly conserved region within the catalytic domain of protein kinases, making it an attractive target for inhibitor design.[6][7] This pocket can be broadly divided into several key regions, including the hinge region, the P-loop, and hydrophobic pockets, which provide critical interaction points for ligands.[8] A detailed understanding of how different aminopyrazole derivatives interact with these sub-regions is paramount for optimizing their potency and selectivity.

Molecular docking has become an indispensable computational tool for predicting the binding conformation and affinity of a ligand to its protein target.[5] This guide will delineate a robust, self-validating workflow for a comparative docking study, enabling researchers to rationally design and prioritize novel aminopyrazole-based kinase inhibitors.

A Validated Workflow for Comparative Molecular Docking

To ensure the scientific rigor and trustworthiness of a computational study, every protocol must be a self-validating system. The following workflow integrates essential validation steps and explains the causality behind each procedural choice.

Experimental Protocol: Step-by-Step Comparative Docking

Part A: Target Protein Preparation

  • Selection and Retrieval: Choose the protein kinase targets of interest. For this guide, we will consider Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anti-angiogenic cancer therapy.[9] Obtain the crystal structure from the Protein Data Bank (PDB; e.g., PDB ID: 4ASD for VEGFR-2).[9]

  • Structure Preparation: The raw PDB file requires refinement to be suitable for docking. This involves:

    • Removing all non-essential molecules, including water, co-solvents, and existing ligands.

    • Adding hydrogen atoms, as they are crucial for forming hydrogen bonds but are often not resolved in crystal structures.

    • Assigning correct bond orders and protonation states for titratable residues at a physiological pH (e.g., 7.4).

    • Repairing any missing side chains or loops in the protein structure.

    • Performing a restrained energy minimization to relax the structure and remove any steric clashes, typically using a force field like OPLS (Optimized Potentials for Liquid Simulations).[10]

    • Rationale: This meticulous preparation ensures the protein structure is as close to its native, functional state as possible, which is critical for accurate prediction of ligand interactions.

Part B: Ligand Preparation

  • Structure Generation: Draw the 2D structures of the aminopyrazole ligands to be compared.

  • 3D Conversion and Refinement: Convert the 2D structures into 3D conformations. It is crucial to generate all possible tautomers and ionization states at the chosen physiological pH.[11]

  • Energy Minimization: Perform an energy minimization of each ligand structure using a suitable force field (e.g., MMFF94 or OPLS) to obtain a low-energy, stable conformation.[11]

    • Rationale: Ligands are flexible molecules. Preparing a comprehensive set of possible low-energy conformers, tautomers, and protonation states increases the likelihood of identifying the biologically relevant binding pose during docking.

Part C: Defining the Binding Site & Grid Generation

  • Active Site Identification: The ATP binding pocket must be precisely defined. The most reliable method is to use the coordinates of a co-crystallized ligand found in the PDB structure.[9] This defines the search space for the docking algorithm.

  • Grid Box Creation: Generate a grid box that encompasses the entire defined active site. The box should be large enough to allow the ligand to rotate and translate freely but not so large as to waste computational time searching irrelevant space.[9][11]

    • Rationale: The grid pre-calculates the potential energy of interaction between different atom types and the protein, which dramatically speeds up the subsequent docking calculations.

Part D: Docking Protocol Validation

  • Redocking: Before docking the aminopyrazole library, the docking protocol must be validated. Extract the original co-crystallized ligand from the PDB file and dock it back into the prepared protein structure.[9][12]

  • RMSD Calculation: Superimpose the docked pose of the co-crystallized ligand with its original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.

  • Validation Criteria: A successful validation is generally indicated by an RMSD value of less than 2.0 Å.[12][13] This confirms that the chosen docking software and parameters can accurately reproduce the experimentally determined binding mode.

    • Rationale: This step is the cornerstone of a trustworthy docking study. Without validating the protocol, there is no evidence that the docking predictions are reliable.

Part E: Molecular Docking Simulation

  • Execution: Using a validated protocol, perform the docking simulation for the prepared library of aminopyrazole ligands. Popular and effective docking programs include Glide, AutoDock Vina, and GOLD.[9][10][13]

  • Pose Generation: The software will generate a series of possible binding poses for each ligand within the active site and assign a score to each pose based on its calculated binding affinity.

Part F: Post-Docking Analysis

  • Pose Examination: Visually inspect the top-scoring poses for each ligand. Analyze the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the amino acid residues of the ATP binding pocket.[9][14]

  • Comparative Scoring: Compare the docking scores (e.g., binding energy in kcal/mol or GlideScore) across the series of aminopyrazole ligands. A more negative binding energy typically indicates a stronger predicted binding affinity.[2]

Visualization of the Docking Workflow

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation & Validation cluster_analysis Phase 3: Analysis PDB Select & Retrieve Protein Structure (PDB) PrepProtein Protein Preparation (H+, Charges, Minimize) PDB->PrepProtein Ligands Design & Prepare Aminopyrazole Ligands PrepLigands Ligand Preparation (3D, Tautomers, Minimize) Ligands->PrepLigands Grid Define Binding Site & Generate Receptor Grid PrepProtein->Grid Docking Molecular Docking of Ligand Library PrepLigands->Docking Validation Protocol Validation (Redocking & RMSD < 2.0 Å) Grid->Validation Validation->Docking Validated Protocol Analysis Analyze Poses & Interactions (H-bonds, Hydrophobic) Docking->Analysis Comparison Comparative Analysis (Docking Scores, Binding Energy) Analysis->Comparison Conclusion Prioritize Candidates for Experimental Testing Comparison->Conclusion

Caption: A generalized workflow for a comparative molecular docking study.

Comparative Analysis: A Hypothetical Case Study

To illustrate the application of this workflow, let's consider a hypothetical comparative docking study of three aminopyrazole ligands (Ligand A, Ligand B, and Ligand C) against the ATP binding pocket of VEGFR-2 (PDB: 4ASD).

LigandDocking Score (kcal/mol)Key Hydrogen Bond Interactions (Residues)Key Hydrophobic Interactions (Residues)
Ligand A (Scaffold) -8.5Cys919 (Hinge)Val848, Ala866, Leu1035
Ligand B (+ Methoxy) -9.2Cys919 (Hinge), Asp1046Val848, Ala866, Leu889, Leu1035
Ligand C (+ Chloro) -9.8Cys919 (Hinge)Val848, Ala866, Leu1035, Ile1044
Interpretation of Results

From the data presented in the table, several key insights can be drawn:

  • Core Interaction: All three ligands form a crucial hydrogen bond with the backbone of Cys919 in the hinge region. This interaction is a hallmark of many Type I kinase inhibitors and serves as a critical anchor within the ATP binding site.[14]

  • Impact of Substituents:

    • Ligand B , featuring a methoxy group, shows an improved docking score over the basic scaffold (Ligand A). The analysis reveals an additional hydrogen bond with Asp1046, and engagement with an additional hydrophobic residue, Leu889, likely contributing to its enhanced predicted affinity.

    • Ligand C , with a chloro substituent, achieves the most favorable docking score. While it does not form an extra hydrogen bond, the chloro group appears to optimize hydrophobic interactions within a sub-pocket defined by Ile1044, leading to a stronger predicted binding.

  • Prioritization: Based on this in silico data, Ligand C would be prioritized as the lead candidate for synthesis and subsequent experimental validation through in vitro binding assays.[15] Ligand B also represents a promising avenue for further optimization.

This comparative approach allows researchers to understand the structure-activity relationship (SAR) computationally, guiding the design of more potent inhibitors by modifying the aminopyrazole scaffold to better complement the specific topology of the target's ATP binding pocket.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to conducting comparative docking studies of aminopyrazole ligands. By adhering to a workflow that emphasizes meticulous preparation and mandatory protocol validation, researchers can generate trustworthy computational data. The true power of this methodology lies in its ability to compare a series of related compounds, providing clear, actionable insights into how structural modifications influence binding to the ATP pocket. This in silico analysis is a critical first step in the modern drug discovery pipeline, enabling the rational design and prioritization of candidates, ultimately saving valuable time and resources in the quest for novel kinase inhibitors.

References
  • ResearchGate. (2021, April 19). How can I validate docking result without a co-crystallized ligand? ResearchGate. [Link]

  • Erickson, J. A., et al. (2006). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling, 46(6), 2767-2780. [Link]

  • Wendler, P., et al. (2012). Structure and function of the AAA+ nucleotide binding pocket. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1823(1), 2-14. [Link]

  • ResearchGate. (2022, April 25). How to validate the molecular docking results? ResearchGate. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). Validation of Docking Poses via Interaction Motif Searching. CCDC. [Link]

  • ResearchGate. (2025, October 8). Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents | Request PDF. ResearchGate. [Link]

  • Fekri, A., et al. (2022). Synthesis of novel antioxidant and antitumor 5-aminopyrazole derivatives, 2D/3D QSAR, and molecular docking. Molecular Diversity, 26, 781–800. [Link]

  • Ali, M. A., et al. (2022). Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents. Arabian Journal of Chemistry, 15(12), 104332. [Link]

  • Wanode, P. S., et al. (2026). Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. Journal of Applied Pharmaceutical Science, 16(02), 122-135. [Link]

  • Singh, P., et al. (2022). Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. Molecules, 27(19), 6241. [Link]

  • ResearchGate. (n.d.). Pharmacophore architecture and description of the ATP binding pocket.... ResearchGate. [Link]

  • Wikipedia. (n.d.). ATP-binding motif. Wikipedia. [Link]

  • Chandra, V. G. J., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Bioinformation, 10(7), 438-442. [Link]

  • Singh, P., et al. (2022). Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. Molecules, 27(19), 6241. [Link]

  • Locher, K. P. (2016). The ATP-binding cassette family: a structural perspective. Current Opinion in Structural Biology, 41, 66-74. [Link]

  • Khalifa, N. M., et al. (2018). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules, 23(12), 3074. [Link]

  • Bioinformation. (2014, July 22). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Bioinformation. [Link]

  • Chi, H., et al. (2022). Comparison of ATP-binding pockets and discovery of homologous recombination inhibitors. Bioorganic & Medicinal Chemistry, 70, 116923. [Link]

Sources

Comparative

Validating pyrazole regioochemistry using NOESY NMR techniques

Audience: Researchers, Medicinal Chemists, and Structural Biologists. Objective: To provide a definitive, self-validating protocol for distinguishing pyrazole regioisomers using Nuclear Overhauser Effect Spectroscopy (NO...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Medicinal Chemists, and Structural Biologists. Objective: To provide a definitive, self-validating protocol for distinguishing pyrazole regioisomers using Nuclear Overhauser Effect Spectroscopy (NOESY), surpassing the limitations of standard 1D NMR and HMBC.

The Regioisomer Challenge in Pyrazole Synthesis

In medicinal chemistry, pyrazoles are privileged scaffolds found in blockbuster drugs like Celecoxib and Rimonabant.[1] However, their synthesis—often via the condensation of hydrazines with 1,3-diketones—frequently yields a mixture of 1,3-disubstituted and 1,5-disubstituted isomers.

Distinguishing these isomers is notoriously difficult because:

  • Proton Chemical Shifts:

    
     values for H3 and H5 are often similar and solvent-dependent.
    
  • HMBC Ambiguity: While Heteronuclear Multiple Bond Correlation (HMBC) is powerful, it relies on

    
     couplings that can be weak or structurally identical for both isomers (e.g., N1 correlating to both C3 and C5).
    
  • Crystallization Failure: Many drug-like intermediates are oils or amorphous solids, ruling out X-ray crystallography.

NOESY (Nuclear Overhauser Effect Spectroscopy) solves this by measuring spatial proximity rather than bond connectivity.[2][3][4] It provides the "smoking gun" evidence required for IND-enabling data packages.

Strategic Comparison: Selecting the Right Tool

Before committing instrument time, evaluate the analytical landscape.[3][5]

Feature1D

H NMR
HMBC NOESY (Recommended) X-Ray Crystallography
Basis of Signal Electronic shieldingThrough-bond (

-coupling)
Through-space (< 5 Å)Electron density diffraction
Regio-Specificity Low (Inferential)Medium (Dependent on

values)
High (Direct spatial proof) Definitive
Sample Req. < 1 mg5–10 mg5–20 mg (High Conc. preferred)Single Crystal
Time Cost 5 mins30–60 mins2–8 hoursDays to Weeks
Primary Failure Mode Overlapping signalsMissing 3-bond correlationsIncorrect mixing timeNo crystallization

The NOESY Advantage: The "Smoking Gun" Correlations

The core principle of NOESY is the Nuclear Overhauser Effect (NOE) , which describes the transfer of magnetization between nuclear spins via cross-relaxation. This effect falls off with the inverse sixth power of the distance (


), making it an exquisitely sensitive ruler for distances under 5 Å.
The Logic of Pyrazole Assignment

To determine the regiochemistry of an N1-substituted pyrazole (where R is the N1-substituent):

  • 1,5-Isomer: The N1-R group is spatially crowded against the C5-substituent. You will observe a strong NOE cross-peak between the protons of N1-R and the protons of the C5-group.

  • 1,3-Isomer: The N1-R group is spatially distant from the C3-substituent. You will observe NO NOE between N1-R and the C3-group. Instead, if C5 is unsubstituted, you will see a strong NOE between N1-R and the H5 proton .

Visualization: The Decision Matrix

Pyrazole_Logic Start Unknown Pyrazole Isomer Check_H5 Is C5 Unsubstituted (H5 present)? Start->Check_H5 NOE_N1_H5 Check NOE: N1-R ↔ H5 Check_H5->NOE_N1_H5 Yes Check_Sub Is C5 Substituted (e.g., Methyl, Phenyl)? Check_H5->Check_Sub No Result_13 Strong NOE Observed Conclusion: 1,3-Isomer NOE_N1_H5->Result_13 Positive Result_15_H No NOE (or weak) Conclusion: 1,5-Isomer NOE_N1_H5->Result_15_H Negative NOE_N1_Sub Check NOE: N1-R ↔ C5-Substituent Check_Sub->NOE_N1_Sub Result_15_Sub Strong NOE Observed Conclusion: 1,5-Isomer NOE_N1_Sub->Result_15_Sub Positive Result_13_Sub No NOE Observed Conclusion: 1,3-Isomer NOE_N1_Sub->Result_13_Sub Negative

Figure 1: Decision logic for assigning pyrazole regiochemistry based on NOE correlations.

Experimental Protocol: Self-Validating NOESY

A poor NOESY spectrum is worse than no spectrum—it yields false negatives. Follow this protocol to ensure data integrity.

Phase 1: Sample Preparation
  • Concentration: Dissolve 10–20 mg of compound in 0.6 mL deuterated solvent. Low concentration (< 2 mg) often fails to show intermolecular NOEs required for confirmation.

  • Solvent Choice: Use DMSO-d6 or Benzene-d6 if possible. These viscous solvents increase the rotational correlation time (

    
    ), enhancing the NOE signal (which can be near-zero for mid-sized molecules in CDCl
    
    
    
    ).
  • Degassing (Critical): Dissolved paramagnetic oxygen accelerates relaxation (

    
    ), quenching the NOE signal. Bubble argon through the sample for 2 minutes or use the freeze-pump-thaw method.
    
Phase 2: Acquisition Parameters (Bruker/Varian Standard)
  • Pulse Sequence: noesygpphpp (Gradient-selected NOESY with zero-quantum suppression).

  • Relaxation Delay (D1): Set to 2–3 seconds . The system must return to equilibrium for quantitative NOE buildup.

  • Mixing Time (D8/tm): This is the most critical variable.[3][5]

    • Small Molecules (MW < 400): Set to 500–800 ms .

    • Mid-Sized (MW 400–1000): Set to 300–500 ms .

    • Why? Small molecules tumble fast (extreme narrowing limit), requiring longer mixing times for magnetization transfer to build up.

  • Scans (NS): Minimum 16, ideally 32 or 64. Signal-to-noise is paramount.

Phase 3: Processing & Phasing
  • Zero-Filling: Double the data points in both dimensions (e.g., 2K x 1K) for smooth contours.

  • Window Function: Apply a sine-bell squared (

    
    ) function shifted by 90° to remove truncation artifacts without broadening peaks too much.
    
  • Phasing:

    • Diagonal Peaks: Phase to be Negative (or same sign as inversion pulse).

    • Cross Peaks: Phase to be Positive (opposite to diagonal) for small molecules.[2]

    • Note: In ROESY, cross-peaks are always opposite to the diagonal, regardless of molecular weight. If NOESY signals are weak (near zero crossing), switch to ROESY.

Data Interpretation & Troubleshooting

The "Zero-Crossing" Trap

For molecules with a molecular weight around 700–1200 Da, the NOE enhancement can theoretically pass through zero.[3]

  • Symptom: High-quality spectrum, good S/N, but no cross-peaks.

  • Solution: Switch to ROESY (Rotating-frame Overhauser Effect Spectroscopy) . ROE is always positive, regardless of molecular size.[3]

Spin Diffusion (False Positives)

In rigid molecules or with overly long mixing times (> 1.0 s), you may see "relay" peaks (Magnetization A


 B 

C).
  • Validation: If you see a correlation between N1-R and a proton that cannot be spatially close, your mixing time is too long. Reduce it by 50% and re-acquire.

Visualization: The NOE Vector Map

NOE_Vectors N1 N1 (Sub) N2 N2 N1->N2 C3 C3 (R') N1->C3 No NOE (Too Far) C5 C5 (R''/H) N1->C5 Strong NOE (1,5-Isomer) N2->C3 C4 C4 (H) C3->C4 C4->C5 C5->N1

Figure 2: Spatial vector map showing the proximity of the N1-substituent to C5, contrasting with the distance to C3.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on NOESY mixing times and small molecule parameters).
  • Neuhaus, D., & Williamson, M. P. (2000).[3] The Nuclear Overhauser Effect in Structural and Conformational Analysis. Wiley-VCH.[3] (The foundational text for NOE theory).

  • University of Ottawa NMR Facility. (n.d.). NOESY Experiments: Setup and Processing. Retrieved from (General protocol validation).

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. Retrieved from (Source for chemical shift trends in heterocycles).

  • Foces-Foces, C., et al. (2000). Tautomerism and Regiochemistry in Pyrazoles. Journal of the Chemical Society, Perkin Transactions 2.

Sources

Safety & Regulatory Compliance

Safety

3-(3-Fluorophenyl)-4-methyl-1h-pyrazol-5-amine proper disposal procedures

Topic: 3-(3-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist Executive Summary: Immediate Actio...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-(3-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist

Executive Summary: Immediate Action Directive

3-(3-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine is a fluorinated aminopyrazole derivative often utilized as a scaffold in kinase inhibitor development. Its disposal requires strict adherence to protocols for halogenated organic amines .

CRITICAL DISPOSAL RULE: Do NOT dispose of this compound down the drain or in general trash. Due to the thermal stability of the carbon-fluorine (C-F) bond, this compound must be routed to high-temperature incineration facilities equipped with hydrofluoric acid (HF) scrubbers.

Chemical Profile & Hazard Assessment

Before initiating disposal, you must validate the waste profile. This compound presents a dual-hazard profile: chemical reactivity (amine) and combustion by-product toxicity (fluorine).

PropertySpecificationOperational Implication
Functional Groups Primary Amine (-NH₂), Fluorophenyl, PyrazoleBase-Sensitive: Incompatible with strong acids and oxidizers.
Halogen Content Fluorine (F)Incineration Requirement: Requires >1,100°C to cleave C-F bonds preventing PFAS-like byproducts.[1]
Physical State Solid (Crystalline Powder)Dust Hazard: High risk of inhalation; requires HEPA-filtered containment during transfer.
Acidity/Basicity Weak Base (pKb ~ 10-11)Segregation: Must be separated from acidic waste streams to prevent exothermic neutralization.

GHS Hazard Classification (Inferred from Analogs):

  • H302: Harmful if swallowed.[2]

  • H315/H319: Causes skin and serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[2][4]

Pre-Disposal Stabilization & Segregation

Proper segregation is the primary defense against unplanned chemical reactions in the waste container.

Step-by-Step Segregation Protocol
  • Isolation: Dedicate a specific waste container for "Solid Halogenated Organics."

  • Compatibility Check: Ensure the container material is High-Density Polyethylene (HDPE) . Avoid metal containers, as potential HF formation (if moisture is introduced) can corrode metal.

  • Amine Lock-Out:

    • NEVER mix with: Nitric Acid, Sulfuric Acid, or Peroxides.

    • Reasoning: Amines can react with nitrosating agents (like nitrites/nitric acid) to form carcinogenic nitrosamines.

  • Labeling: Mark the container clearly with the full chemical name. Do not use abbreviations like "FP-Pyrazole."

DOT Visualization: Waste Segregation Decision Tree

WasteSegregation Start Waste: 3-(3-Fluorophenyl)-4-methyl-1h-pyrazol-5-amine StateCheck Is the waste Solid or Liquid? Start->StateCheck Solid Solid (Powder/Crystals) StateCheck->Solid Liquid Liquid (Dissolved in Solvent) StateCheck->Liquid ContSolid Container: HDPE Wide-Mouth Jar Solid->ContSolid SolventCheck Check Solvent Type Liquid->SolventCheck LabelSolid Label: 'Toxic Solid, Organic, Halogenated' ContSolid->LabelSolid HaloSolv Halogenated (e.g., DCM, Chloroform) SolventCheck->HaloSolv NonHaloSolv Non-Halogenated (e.g., DMSO, Methanol) SolventCheck->NonHaloSolv CombineHalo Stream: Halogenated Organic Solvents HaloSolv->CombineHalo CombineNonHalo Stream: Non-Halogenated Organics (Mark 'Contains Fluorinated Compound') NonHaloSolv->CombineNonHalo

Figure 1: Decision tree for segregating solid vs. liquid waste streams to ensure compatibility with incineration protocols.

Disposal Methodology: The Destruction Process

The only acceptable disposal method for fluorinated aromatics is High-Temperature Incineration . Landfilling is strictly prohibited due to the risk of groundwater contamination and environmental persistence.

Operational Workflow
  • Waste Stream Designation:

    • Assign the waste to RCRA Code (if applicable in US) or European Waste Code (EWC) 07 05 13 * (solid wastes containing hazardous substances).

    • Note: While not always a specific "Listed Waste" (P or U list), it must be treated as Characteristic Hazardous Waste due to toxicity.

  • Incineration Parameters:

    • Temperature: Minimum 1,100°C (2,012°F) .

    • Residence Time: > 2 seconds.

    • Scrubbing: The facility must have alkaline scrubbers to neutralize Hydrogen Fluoride (HF) gas generated during combustion.

    • Scientific Basis: The C-F bond energy (~485 kJ/mol) is significantly higher than C-H or C-C bonds. Lower temperatures result in incomplete combustion, potentially releasing fluorinated toxic byproducts [1].[5]

  • Documentation:

    • On the waste manifest, explicitly list "Contains Organic Fluorine" to alert the disposal facility of the need for HF scrubbing.

Emergency Spill Response

In the event of a benchtop spill, immediate containment is required to prevent aerosolization.

  • PPE Upgrade: Wear double nitrile gloves, safety goggles, and a fit-tested N95 or P100 respirator.

  • Containment: Do not dry sweep. Cover the spill with a wet paper towel (dampened with water or ethanol) to suppress dust.

  • Decontamination:

    • Wipe the area with a mild detergent solution.

    • Follow with a water rinse.[2][3][4][6]

    • Collect all wipes and PPE into the Solid Halogenated Waste container.

References

  • Tsang, W., et al. (1998).[1] Incineration of Fluorinated Organic Compounds. National Institute of Standards and Technology (NIST).

  • U.S. EPA. (2024). Management of Halogenated Organic Wastes. Environmental Protection Agency.[7][8]

  • Sigma-Aldrich. (2024). Safety Data Sheet: Fluorinated Pyrazole Derivatives.

Sources

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